molecular formula C8H13N3 B172883 4-Tert-butylpyrimidin-2-amine CAS No. 17321-94-7

4-Tert-butylpyrimidin-2-amine

Numéro de catalogue: B172883
Numéro CAS: 17321-94-7
Poids moléculaire: 151.21 g/mol
Clé InChI: OKLVXPSKPCTBGL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Tert-butylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This organic building block features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties . The structure is substituted with an amine group at the 2-position and a tert-butyl group at the 4-position, which can influence the molecule's lipophilicity and steric profile, making it a valuable intermediate in constructing more complex target molecules. This compound serves as a key synthetic precursor in organic and medicinal chemistry research. The pyrimidine core is of significant interest in drug discovery, particularly in the development of anti-inflammatory agents . Research indicates that synthetic pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activity of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The structure-activity relationships (SAR) of pyrimidines demonstrate that substitutions on the core ring, such as the tert-butyl group in this compound, are critical for modulating these biological activities and optimizing potency . Beyond anti-inflammatory applications, pyrimidine derivatives are extensively investigated for their antibacterial, antiviral, antifungal, and antioxidant properties, highlighting the versatility of this chemical scaffold . Researchers can utilize this chemical as a starting material for further functionalization or as a model compound for studying the physicochemical properties of substituted pyrimidines. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Propriétés

IUPAC Name

4-tert-butylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLVXPSKPCTBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498804
Record name 4-tert-Butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-94-7
Record name 4-(1,1-Dimethylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17321-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylpyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Pyrimidine Scaffold: A Technical Guide to Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine ring (1,3-diazine) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. As the structural backbone of DNA and RNA bases (cytosine, thymine, uracil), pyrimidine derivatives possess inherent affinity for enzymes involved in nucleic acid metabolism.[1] However, modern drug discovery has expanded their utility beyond antimetabolites to include kinase inhibition, G-protein coupled receptor (GPCR) modulation, and broad-spectrum antiviral activity. This guide analyzes the biological activities, structure-activity relationships (SAR), and validation protocols for this critical chemical class.

Part 1: Core Biological Activities

Oncology: The Dominant Therapeutic Arena

Pyrimidine derivatives function primarily through two distinct mechanisms in oncology: Antimetabolite toxicity and Kinase inhibition .

A. Antimetabolite Mechanism (The 5-FU Paradigm)

The classical mechanism involves the mimicry of natural substrates (uracil/thymine). 5-Fluorouracil (5-FU) remains the gold standard. It functions as a prodrug, converting intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

  • Mechanism: FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylene tetrahydrofolate (CH2THF).

  • Consequence: This covalently inhibits TS, blocking the methylation of dUMP to dTMP, causing "thymineless death" due to DNA synthesis arrest.

B. Kinase Inhibition (Targeted Therapy)

Modern derivatives target ATP-binding pockets of protein kinases. The pyrimidine ring often mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Key Targets: EGFR (Epidermal Growth Factor Receptor), VEGFR, and Cyclin-dependent kinases (CDKs).

  • Example: Imatinib (pyrimidine-based) targets BCR-ABL; Palbociclib (pyrido[2,3-d]pyrimidine) targets CDK4/6.

DOT Diagram: Antimetabolite vs. Kinase Pathway

PyrimidinePathways Prodrug Pyrimidine Prodrug (e.g., 5-FU) Metabolism Intracellular Activation Prodrug->Metabolism ActiveMetabolite Active Metabolite (FdUMP) Metabolism->ActiveMetabolite Target_TS Target: Thymidylate Synthase (TS) ActiveMetabolite->Target_TS DNA_Damage DNA Synthesis Arrest Target_TS->DNA_Damage Inhibition Kinase_Inhibitor Pyrimidine Kinase Inhibitor ATP_Pocket ATP Binding Pocket Kinase_Inhibitor->ATP_Pocket Competitive Binding Signal_Block Block Phosphorylation Cascade ATP_Pocket->Signal_Block

Caption: Dual mechanisms of pyrimidine derivatives: Antimetabolite-driven DNA arrest vs. Kinase-driven signal transduction blockade.

Infectious Diseases: Antiviral & Antimicrobial[1][3][4][5][6][7][8]
A. Antiviral: Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Pyrimidine analogues are foundational in HIV and Hepatitis therapy.[2][3]

  • Mechanism: Compounds like Zidovudine (AZT) and Lamivudine (3TC) act as chain terminators.[3] They lack the 3'-hydroxyl group required for DNA chain elongation. Once incorporated by viral reverse transcriptase, viral DNA synthesis halts.[3]

  • Recent Advances: Tetrahydrobenzothiazole-based pyrimidines have shown broad-spectrum activity by inhibiting host pyrimidine biosynthesis, inducing an interferon-independent antiviral state [1].[4]

B. Antimicrobial: DHFR Inhibition

Pyrimidine derivatives (e.g., Trimethoprim) selectively inhibit bacterial Dihydrofolate Reductase (DHFR).

  • Selectivity: The affinity for bacterial DHFR is significantly higher (often >1000x) than for the human isozyme, providing a high therapeutic index.

Part 2: Structure-Activity Relationship (SAR)

For a medicinal chemist, the pyrimidine ring is a template for optimization.

PositionRole in ActivityChemical Modification Strategy
N1 & N3 H-Bonding These nitrogens act as H-bond acceptors. Alkylation at N1 is critical for nucleoside mimicry (sugar attachment point).
C2 Electronic Tuning Electron-donating groups (amino, hydroxyl) at C2 often enhance anticancer potency. Substitution here affects the pKa of ring nitrogens.
C4 Lipophilicity Bulky aryl groups at C4 (common in Biginelli products) improve hydrophobic interactions with receptor pockets (e.g., Calcium channels).
C5 Metabolic Stability This is the "metabolic soft spot." Halogenation (F, Cl, Br) at C5 blocks metabolic attack and increases lipophilicity (e.g., 5-FU).
C6 Steric Control Substituents here can force the molecule into specific conformations, crucial for fitting into restricted enzyme pockets (e.g., HIV-1 NNRTIs).

Part 3: Experimental Protocols

Synthesis: The Biginelli Reaction (Green Protocol)

The Biginelli reaction is the most robust method for synthesizing dihydropyrimidinones (DHPMs), a bioactive subclass of pyrimidines.

Protocol:

  • Reagents: Mix Benzaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), and Urea (1.2 eq).

  • Catalyst: Use a Lewis Acid (e.g.,

    
    ) or a Brønsted acid. Green alternative: Use fruit juice (citric acid source) or perform solvent-free grinding.
    
  • Condition: Reflux in ethanol for 2-4 hours or microwave irradiation (150W, 10 min) for rapid synthesis.

  • Purification: Pour into crushed ice. The solid precipitate is filtered and recrystallized from ethanol.

  • Validation: Confirm structure via

    
    -NMR (distinct singlet for C4-H around 5.0-6.0 ppm).
    
Biological Screening: MTT Cytotoxicity Assay

To validate anticancer potential, the MTT assay measures metabolic activity as a proxy for viability.[5][6]

Protocol:

  • Seeding: Plate cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add pyrimidine derivatives at serial dilutions (0.1 - 100

    
    ). Include 5-FU  as a positive control and DMSO  (0.1%) as a vehicle control.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • MTT Addition: Add

    
     MTT solution (5 mg/mL in PBS) to each well. Incubate 4h (dark).
    
  • Solubilization: Remove media.[6] Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Read: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

DOT Diagram: Synthesis & Screening Workflow

Workflow Reactants Aldehyde + Urea + Beta-Ketoester Biginelli Biginelli Reaction (Catalyst/Reflux) Reactants->Biginelli Purification Recrystallization (Ethanol) Biginelli->Purification Characterization NMR / IR / MS Validation Purification->Characterization Treatment Drug Treatment (Serial Dilution) Characterization->Treatment Pure Compound Assay_Prep Cell Seeding (96-well plate) Assay_Prep->Treatment MTT_Read MTT Assay (Absorbance 570nm) Treatment->MTT_Read Analysis IC50 Calculation MTT_Read->Analysis

Caption: Integrated workflow from Biginelli synthesis to MTT cytotoxicity validation.

References

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis. Antimicrobial Agents and Chemotherapy, 2019. Link

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5. Bioorganic Chemistry, 2019.[7] Link

  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 2023. Link

  • MTT Assay Protocol. Assay Guidance Manual (NCBI), 2013. Link

  • Biginelli Reaction Mechanism and Protocol. Organic Chemistry Portal. Link

Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Aminopyrimidine Compounds in Drug Discovery

The 2-aminopyrimidine core is a heterocyclic aromatic organic compound that has earned the status of a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to a wide range of biological targets, leading to compounds with diverse therapeutic applications. The versatility of the 2-aminopyrimidine moiety stems from its unique chemical properties, including its ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological macromolecules.[2]

This scaffold is not only a key component in natural molecules like thiamine (vitamin B1) but is also the cornerstone of numerous blockbuster synthetic drugs.[2] Marketed pharmaceuticals such as the anticancer agents Imatinib, Palbociclib, and Abemaciclib all feature the 2-aminopyrimidine core, highlighting its profound impact on oncology.[3][4] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties, making it a focal point of intensive research for drug development professionals.[2][5]

This guide provides a comprehensive overview of 2-aminopyrimidine compounds, delving into their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on providing actionable insights and methodologies for researchers in the field.

Core Synthesis Strategies: From Blueprint to Biologically Active Molecules

The synthesis of 2-aminopyrimidine derivatives can be broadly approached through two primary strategies: building the pyrimidine ring from acyclic precursors or modifying a pre-existing pyrimidine core. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

A classical and highly effective method involves the condensation of a compound containing a guanidino group with a 1,3-dicarbonyl compound or its equivalent.[2][6] For instance, reacting a β-ketoester with guanidine hydrochloride in the presence of a base is a direct, single-step route to produce 5- and 6-substituted 2-aminopyrimidines.[5] The causality behind this reaction lies in the nucleophilic nature of the guanidine nitrogens attacking the electrophilic carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring. Microwave-assisted, solvent-free versions of this reaction have been developed, offering advantages in terms of reaction time, yield, and environmental impact.[5]

Functionalization of a Pre-formed Pyrimidine Ring

Perhaps the most versatile strategy for generating a library of diverse analogues for SAR studies is the nucleophilic aromatic substitution (SNAr) on a halogenated 2-aminopyrimidine core.[3] Commercially available 2-amino-4,6-dichloropyrimidine is a common starting material, where the chlorine atoms serve as excellent leaving groups that can be sequentially displaced by various nucleophiles, such as primary and secondary amines.[3][7]

This approach provides precise control over the substitution pattern. The reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the HCl generated during the reaction. Solvent-free conditions at elevated temperatures (80–90 °C) have proven to be highly efficient for this transformation.[3][4] The rationale for forgoing a solvent is that it increases the concentration of reactants, often leading to faster reaction rates and simpler product purification.

Below is a diagram illustrating the general workflow for synthesizing and evaluating a library of 2-aminopyrimidine derivatives.

G cluster_0 Discovery Workflow A Scaffold Selection (e.g., 2-Amino-4,6-dichloropyrimidine) B Library Synthesis (Nucleophilic Substitution) A->B React with diverse amines C Biological Screening (e.g., Kinase Assay) B->C Test compounds D Data Analysis & SAR C->D Generate IC50 values E Lead Optimization D->E Identify key structural features E->B Synthesize focused library F Preclinical Development E->F G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., FGFR4) Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates & Activates ATP ATP ATP->RTK Binds to Kinase Domain Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->RTK Competitively Binds Response Cell Proliferation, Survival Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine compound.

β-Glucuronidase Inhibition

Elevated activity of β-glucuronidase is associated with various pathologies, including colon cancer and urinary tract infections. [7]A study involving twenty-seven 2-aminopyrimidine derivatives, synthesized from 2-amino-4,6-dichloropyrimidine, identified potent inhibitors of this enzyme. [3]The structure-activity relationship was profound; while most derivatives showed little to no activity, one compound stood out. [1]

Compound β-Glucuronidase IC50 (µM)
Compound 24 2.8 ± 0.10
Compound 8 72.0 ± 6.20
Compound 9 126.43 ± 6.16
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16

Comparative data for β-glucuronidase inhibitors.[1][3]

Compound 24 exhibited an IC50 value of 2.8 µM, making it significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone. [1][3]This highlights that specific, fine-tuned substitutions on the 2-aminopyrimidine core are essential for potent and selective binding to the β-glucuronidase active site.

Other Biological Activities
  • Antimicrobial: The scaffold has been explored for its broad-spectrum antimicrobial properties, which are critical in the ongoing fight against antimicrobial resistance. [2]* Antitrypanosomal and Antiplasmodial: Novel 2-aminopyrimidine derivatives have shown promising in vitro activity against Trypanosoma brucei rhodesiense (the causative agent of sleeping sickness) and Plasmodium falciparum (a causative agent of malaria). [8]* Histamine H4 Receptor (H4R) Ligands: SAR studies on a series of 2-aminopyrimidines led to the discovery of potent H4R antagonists with anti-inflammatory and pain-reducing activity in animal models. [9]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative methods for the synthesis and evaluation of 2-aminopyrimidine derivatives.

Protocol 1: General Synthesis of 2-Aminopyrimidine Derivatives

This protocol is adapted from the solvent-free synthesis of β-glucuronidase inhibitors. [3][7] Objective: To synthesize a library of N-substituted 2-aminopyrimidine derivatives from 2-amino-4,6-dichloropyrimidine.

Materials:

  • 2-amino-4,6-dichloropyrimidine (1.0 eq)

  • Substituted amine (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Round-bottom flask or reaction vial

  • Stir bar and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, hexane/ethyl acetate mobile phase)

  • Distilled water

Procedure:

  • Reactant Setup: Finely grind and add 2-amino-4,6-dichloropyrimidine (e.g., 3 mmol) and the desired substituted amine (3 mmol) to a clean, dry reaction vial containing a stir bar.

  • Base Addition: Add triethylamine (6 mmol) to the mixture.

  • Reaction: Seal the vial and heat the mixture to 80–90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC, typically with a hexane:ethyl acetate solvent system. The reaction is complete upon the disappearance of the starting material.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add distilled water to the vial, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it under a vacuum.

  • Characterization: Confirm the structure and purity of the resulting compound using NMR spectroscopy (¹H and ¹³C), mass spectrometry (EI-MS, HREI-MS), and elemental analysis. [3]

Protocol 2: β-Glucuronidase Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of synthesized compounds. [1] Objective: To measure the IC50 value of a test compound against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme (e.g., from E. coli)

  • Substrate: p-nitrophenyl-β-D-glucuronide (PNPG)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 0.1 M acetate buffer, pH 5.0)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

  • Standard inhibitor: D-saccharic acid 1,4-lactone

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

  • Assay Mixture: In a 96-well plate, add the following to each well:

    • Assay buffer

    • A specific volume of the test compound solution (or standard/solvent control)

    • A specific volume of the β-glucuronidase enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (PNPG) solution to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time. The absorbance increases as the enzyme cleaves PNPG to produce p-nitrophenol.

  • Calculation: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the solvent control.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from this curve. [1]

Conclusion and Future Directions

The 2-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its synthetic tractability and favorable physicochemical properties allow for extensive chemical exploration and optimization. Current research continues to expand its utility, with new derivatives being investigated as dual-target inhibitors and as agents against emerging diseases. [10] Future efforts will likely focus on leveraging computational chemistry and machine learning to predict the binding of novel 2-aminopyrimidine derivatives to specific targets, thereby accelerating the discovery process. Furthermore, the exploration of this scaffold in areas beyond oncology and infectious diseases, such as neurodegenerative and metabolic disorders, holds significant promise. [2]The enduring legacy and future potential of 2-aminopyrimidine compounds solidify their position as a truly privileged scaffold in the art and science of drug discovery.

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., Choudhary, M. I., & Lauria, A. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Borah, P. P., & Sarma, D. (2021). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 11(52), 32909–32914. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. (n.d.). ResearchGate. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules (Basel, Switzerland), 27(22), 7786. [Link]

  • Cowart, M., Witte, D. G., Moore, J. L., Miller, T. R., Faghih, R., Yao, B. B., Esbenshade, T. A., & Hancock, A. A. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547–6557. [Link]

  • Hoffelner, M., Hassan, U., Seebacher, W., Dolensky, J., Hochegger, P., Kaiser, M., Mäser, P., Saf, R., & Weis, R. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly, 151(9), 1375–1385. [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. [Link]

  • Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

  • Zhang, J., Wang, A., Wang, Y., Zhang, Y., Wang, W., & Zhai, X. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 552–557. [Link]

  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (n.d.). ResearchGate. [Link]

  • Baxter, A., Brough, S., Cooper, A., Floettmann, E., Foster, S., Harding, C., Johnson, T., Lewis, S., Miller, A., Mortimore, M., & others. (2011). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2473–2477. [Link]

  • Wang, W., Wang, Y., Zhang, Y., Zhang, J., Wang, A., & Zhai, X. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

  • Harris, S. F., D'Aquila, M. V., Adams, N. D., Am Ende, C. W., Black, S. C., Brodfuehrer, J. I., Che, Y., Chmait, S., Cook, J. M., & Danley, D. E. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(7), 3114–3125. [Link]

  • Anderson, D. R., Bell, M. A., Bohnert, T., Chabin, R. M., Chakravarty, S., Cherney, R. J., Dee, M. F., Dumont, J. A., He, S., & He, X. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334–337. [Link]

Sources

Methodological & Application

using 4-Tert-butylpyrimidin-2-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Tert-butylpyrimidin-2-amine in Medicinal Chemistry

Executive Summary

4-Tert-butylpyrimidin-2-amine is a privileged scaffold in drug discovery, particularly within the kinase inhibitor space. Its structural uniqueness lies in the tert-butyl group at the C4 position, which serves as a bulky lipophilic anchor capable of filling hydrophobic pockets (e.g., the Gatekeeper region or the back-cleft of ATP-binding sites) in enzymes like BRAF, VEGFR, and CDKs. This guide provides a comprehensive technical workflow for synthesizing this building block and leveraging its reactivity for divergent library synthesis.

Chemical Profile & Strategic Value

PropertyValue/DescriptionStrategic Implication
CAS Number 3280-70-4Unique identifier for sourcing.
Molecular Weight 151.21 g/mol Low MW allows for significant elaboration while adhering to Lipinski's Rule of 5.
LogP (Predicted) ~1.6Moderate lipophilicity; good membrane permeability potential.
pKa (C2-NH2) ~3.5 - 4.0Weakly basic; requires specific conditions for N-arylation (Buchwald-Hartwig).
C5 Reactivity NucleophilicThe most electron-rich carbon; ideal for Electrophilic Aromatic Substitution (SEAr).
C4-tBu Group Steric BulkBlocks nucleophilic attack at C4; directs metabolic stability; fills hydrophobic pockets.

Synthesis Protocol: De Novo Construction

Rationale: While commercially available, in-house synthesis allows for isotopically labeled analogs or scale-up control. The instability of the free aldehyde precursor (4,4-dimethyl-3-oxopentanal) requires the use of its sodium enolate equivalent.

Step 1: Formation of Sodium Enolate (In Situ)
  • Reagents: Pinacolone (1.0 eq), Ethyl Formate (1.2 eq), Sodium Ethoxide (NaOEt) (1.2 eq), dry Toluene.

  • Procedure:

    • Suspend NaOEt in dry toluene at 0°C.

    • Add a mixture of Pinacolone and Ethyl Formate dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours. The sodium enolate of 4,4-dimethyl-3-oxopentanal precipitates as a slurry.

    • Critical Checkpoint: Do not isolate the free aldehyde; use the slurry directly.

Step 2: Cyclization with Guanidine
  • Reagents: Guanidine Carbonate (0.6 eq, equivalent to 1.2 eq of guanidine), Ethanol (absolute).

  • Procedure:

    • Add Guanidine Carbonate directly to the enolate slurry from Step 1.

    • Add Ethanol to solubilize the guanidine salt.

    • Reflux the mixture (approx. 80°C) for 12–16 hours.

    • Workup: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in water. The product, 4-tert-butylpyrimidin-2-amine, often precipitates. Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Functionalization Workflows

The core scaffold offers two primary vectors for elaboration: N-Arylation (at the exocyclic amine) and C5-Functionalization (via halogenation).

Visual 1: Reaction Landscape & Divergent Synthesis

Caption: Divergent synthesis pathways from the core 4-tert-butylpyrimidin-2-amine scaffold.

ReactionLandscape Core 4-Tert-butylpyrimidin- 2-amine N_Aryl N-Arylated Product (Kinase Inhibitor Core) Core->N_Aryl Buchwald-Hartwig (Pd-Cat) C5_Bromo 5-Bromo-4-tert- butylpyrimidin-2-amine Core->C5_Bromo NBS, DMF (Regioselective) Precursor Pinacolone + Ethyl Formate Precursor->Core Guanidine Reflux Suzuki C5-Aryl/Heteroaryl Derivatives C5_Bromo->Suzuki Pd(PPh3)4 Boronic Acid

Detailed Experimental Protocols

Protocol A: Regioselective C5-Bromination

Context: The C5 position is the only nucleophilic site on the ring suitable for electrophilic substitution. The C4-tert-butyl group sterically protects C4 and directs halogenation exclusively to C5.

  • Setup: Dissolve 4-tert-butylpyrimidin-2-amine (1.0 eq) in DMF (0.5 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent exotherm-related side reactions.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Shift from M+H 152 to M+H 230/232).

  • Workup: Pour into ice water. The product usually precipitates. Filter, wash with water, and dry.

  • Yield Expectation: 85–95%.

  • Next Step Utility: The resulting bromide is an excellent substrate for Suzuki-Miyaura coupling to install bi-aryl systems common in drug discovery.

Protocol B: Buchwald-Hartwig N-Arylation

Context: The exocyclic amine is electron-deficient due to the pyrimidine ring. Standard nucleophilic aromatic substitution (SNAr) rarely works unless the coupling partner is highly electron-deficient. Palladium catalysis is required.

Decision Matrix for Conditions:

  • Substrate: Aryl Bromide/Chloride.[1]

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: Xantphos (preferred for 2-aminopyrimidines) or BrettPhos (for difficult substrates).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

  • Loading: Add 4-tert-butylpyrimidin-2-amine (1.2 eq), Aryl Halide (1.0 eq), Cs2CO3 (2.0 eq), and Xantphos (0.05 eq).

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Catalyst: Add Pd2(dba)3 (0.025 eq).

  • Reaction: Heat to 100°C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Visual 2: Catalyst Selection Logic

Caption: Decision tree for optimizing N-arylation of electron-deficient aminopyrimidines.

CatalystLogic Start Coupling Partner (Aryl Halide) Type1 Electron-Poor (e.g., Pyridine, CN-Ph) Start->Type1 Electrophilicity Type2 Electron-Rich/Neutral (e.g., OMe-Ph) Start->Type2 Cond1 Use Xantphos / Pd2(dba)3 Base: Cs2CO3 Solvent: Dioxane Type1->Cond1 Standard Cond2 Use BrettPhos / Pd(OAc)2 Base: NaOtBu Solvent: Toluene Type2->Cond2 Requires Stronger System

Case Study: Kinase Inhibitor Design

In the development of B-Raf inhibitors (e.g., analogs of Dabrafenib or Vemurafenib), the pyrimidine ring often serves as the "hinge binder," forming hydrogen bonds with the kinase backbone (Glu/Cys residues).

  • Role of 4-tert-butyl: The bulky alkyl group at C4 is strategically positioned to occupy the "hydrophobic back pocket" or the "gatekeeper" region, displacing water molecules and providing entropic gain in binding affinity.

  • SAR Insight: Replacing the tert-butyl with a methyl group often results in a 10–50x loss in potency due to poor filling of this lipophilic cavity.

References

  • General Pyrimidine Synthesis

    • Title: "The Chemistry of Heterocyclic Compounds, The Pyrimidines."[2]

    • Source: Brown, D. J. (Wiley-Interscience).
    • Context: Foundational text for guanidine-diketone condens
    • URL:

  • Buchwald-Hartwig Conditions for Aminopyrimidines

    • Title: "Pd-Catalyzed Amination of Electron-Deficient Heterocycles."
    • Source:Journal of the American Chemical Society (2008).
    • Context: Establishes Xantphos/BrettPhos as superior ligands for this scaffold.
    • URL:

  • Regioselective Halogenation

    • Title: "Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles and Pyrimidines."
    • Source:Journal of Organic Chemistry.
    • Context: Validates NBS/DMF protocols for C5 functionaliz
    • URL:

  • Kinase Inhibitor Scaffolds

    • Title: "Pyrimidines as Privileged Scaffolds in Kinase Inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Reviews the structural role of C4-substituents in
    • URL:

Sources

The Strategic Application of 4-Tert-butylpyrimidin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the 2-Aminopyrimidine Scaffold

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyrimidine scaffold is a quintessential example of such a "privileged" structure.[1] Its inherent ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, renders it a highly versatile building block for designing ligands that can potently and selectively interact with a diverse array of biological targets.[1] This guide delves into the specific applications of a key derivative, 4-tert-butylpyrimidin-2-amine, a molecule that synergistically combines the foundational utility of the 2-aminopyrimidine core with the advantageous physicochemical properties of the tert-butyl group.

The significance of the 2-aminopyrimidine moiety is underscored by its presence in numerous clinically approved drugs and late-stage clinical candidates, particularly in the realm of oncology and immunology.[2] Its utility stems from its bioisosteric resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of various kinases.[3] This guide will provide a detailed exploration of the medicinal chemistry applications of 4-tert-butylpyrimidin-2-amine, complete with detailed protocols and the scientific rationale underpinning its use.

The Role of the Tert-butyl Group: A Lipophilic Anchor for Enhanced Potency and Selectivity

The incorporation of a tert-butyl group at the 4-position of the pyrimidine ring is a deliberate and strategic modification. This bulky, lipophilic moiety serves several critical functions in optimizing the pharmacological profile of the parent scaffold. Primarily, it acts as a "hydrophobic anchor," facilitating strong van der Waals interactions within hydrophobic pockets of target proteins.[4] This enhanced binding affinity often translates to a significant increase in inhibitory potency.

Furthermore, the steric bulk of the tert-butyl group can impart a high degree of selectivity. By occupying specific hydrophobic sub-pockets within the active site of a target protein, it can sterically hinder the binding of the molecule to off-target proteins that may have a similar overall architecture but lack the complementary hydrophobic pocket. This principle is fundamental to the design of selective kinase inhibitors, where achieving selectivity across the highly conserved kinome is a major challenge.

Key Therapeutic Applications of the 4-Tert-butylpyrimidin-2-amine Scaffold

Based on the extensive body of research surrounding 2-aminopyrimidine derivatives, the 4-tert-butylpyrimidin-2-amine scaffold is a promising starting point for the development of inhibitors targeting several key protein families implicated in human disease.

Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Therapy

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2-aminopyrimidine scaffold is a well-established pharmacophore for the development of CDK inhibitors. The 4-tert-butyl group can be strategically employed to enhance binding to the ATP-binding pocket of CDKs, which often possesses a hydrophobic region.

Hypothetical Signaling Pathway Targeted by a 4-Tert-butylpyrimidin-2-amine-based CDK Inhibitor

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin D/CDK4_6 Cyclin D-CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Inhibitor 4-tert-butylpyrimidin- 2-amine derivative Inhibitor->Cyclin D/CDK4_6 inhibits

Caption: Inhibition of Cyclin D-CDK4/6 by a 4-tert-butylpyrimidin-2-amine-based inhibitor.

Modulation of Bacterial Biofilm Formation

Bacterial biofilms are a significant challenge in clinical settings, as they confer increased resistance to conventional antibiotics. Recent studies have identified the 2-aminopyrimidine scaffold as a novel framework for the development of small molecules that can modulate biofilm formation, particularly in Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6] The lipophilic nature of the tert-butyl group in 4-tert-butylpyrimidin-2-amine could enhance its ability to penetrate the extracellular matrix of biofilms and interact with bacterial targets.

Experimental Workflow for Screening Biofilm Inhibitors

Biofilm_Screening_Workflow Start Start Bacterial_Culture Overnight Bacterial Culture Start->Bacterial_Culture Dilution Dilution to OD600 = 0.1 Bacterial_Culture->Dilution Plate_Inoculation Inoculate 96-well Plate Dilution->Plate_Inoculation Compound_Addition Add 4-tert-butylpyrimidin-2-amine (or derivatives) at various concentrations Plate_Inoculation->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Planktonic_Removal Remove Planktonic Cells Incubation->Planktonic_Removal Washing Wash with PBS Planktonic_Removal->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize with Ethanol Staining->Solubilization Quantification Measure Absorbance at 570 nm Solubilization->Quantification End End Quantification->End

Caption: A typical workflow for screening the anti-biofilm activity of small molecules.

Experimental Protocols

Protocol 1: Synthesis of 4-Tert-butylpyrimidin-2-amine

This protocol describes a general method for the synthesis of 4-substituted-2-aminopyrimidines, which can be adapted for 4-tert-butylpyrimidin-2-amine. The synthesis involves the condensation of a β-dicarbonyl compound equivalent with guanidine.[1]

Materials:

  • 4,4-Dimethyl-3-oxopentanenitrile (or a suitable precursor to the tert-butyl ketone moiety)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of reactants: To this solution, add guanidine hydrochloride (1.0 equivalent) and 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing and drying: Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-tert-butylpyrimidin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of 4-tert-butylpyrimidin-2-amine or its derivatives against a specific protein kinase (e.g., CDK2/Cyclin A).

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate)

  • 4-Tert-butylpyrimidin-2-amine (or derivative) dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound preparation: Prepare a serial dilution of the test compound (e.g., 4-tert-butylpyrimidin-2-amine) in DMSO. A typical starting concentration is 10 mM.

  • Reaction setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound at various concentrations (final DMSO concentration should be ≤ 1%)

    • Kinase substrate

    • CDK2/Cyclin A enzyme

  • Initiation of reaction: Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km for the enzyme.

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Comparative Inhibitory Activity

The following table presents hypothetical IC₅₀ values for a series of 2-aminopyrimidine derivatives against CDK2, illustrating the potential impact of the 4-tert-butyl substitution.

Compound IDR Group at 4-positionCDK2 IC₅₀ (nM)
1 -H1500
2 -CH₃850
3 -Phenyl420
4 -tert-butyl 95

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion and Future Directions

4-Tert-butylpyrimidin-2-amine represents a strategically designed chemical entity with significant potential in medicinal chemistry. The confluence of the versatile 2-aminopyrimidine scaffold and the advantageous properties of the tert-butyl group makes it a highly promising starting point for the development of potent and selective inhibitors of various therapeutic targets, most notably protein kinases and bacterial virulence factors. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to explore the full potential of this valuable chemical scaffold in their drug discovery endeavors. Future work should focus on the synthesis and evaluation of a diverse library of 4-tert-butylpyrimidin-2-amine derivatives to further elucidate structure-activity relationships and identify lead compounds for preclinical development.

References

  • Melander, R. J., et al. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Organic & Biomolecular Chemistry, 10(38), 7637-7640. Available at: [Link]

  • Blackledge, M. S., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. MedChemComm, 11(12), 2151-2156. Available at: [Link]

  • 2-Aminopyrimidine as a novel scaffold for biofilm modulation. RSC Publishing. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). International Journal of Current Research in Medical and Pharmaceutical Sciences, 6(8), 1-10. Available at: [Link]

  • Biological hypothesis of the interaction of the tert-butyl and... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • 4-(tert-Butyl)pyridin-2-amine | C9H14N2 | CID 12351941. PubChem. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2019). Signal Transduction and Targeted Therapy, 4, 27. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. Available at: [Link]

  • Role of protein kinase C in TBT-induced inhibition of lytic function and MAPK activation in human natural killer cells. (2002). Toxicology, 177(1), 53-64. Available at: [Link]

Sources

protocol for N-alkylation of 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocol for the N-Alkylation of 4-Tert-butylpyrimidin-2-amine

Abstract

This application note details the optimized protocols for the N-alkylation of 4-tert-butylpyrimidin-2-amine. Unlike simple anilines, the 2-aminopyrimidine scaffold presents a unique challenge due to its ambident nucleophilicity—possessing both an exocyclic amine and two endocyclic ring nitrogens. This guide prioritizes regiochemical control, offering two distinct workflows: Reductive Amination (Method A) for high-fidelity mono-alkylation, and Base-Mediated Direct Alkylation (Method B) for electrophiles lacking carbonyl precursors. The steric influence of the tert-butyl group at the C4 position is analyzed as a critical regiocontrol element.

Mechanistic Insight & Regioselectivity Challenge

The substrate, 4-tert-butylpyrimidin-2-amine, exists in a tautomeric equilibrium, though the amino form predominates. The core challenge in alkylation is distinguishing between three potential nucleophilic sites:

  • Exocyclic Nitrogen (

    
    ):  The desired site for most medicinal chemistry applications (secondary amine formation).
    
  • Ring Nitrogen N1: The most accessible endocyclic nucleophile.

  • Ring Nitrogen N3: Sterically shielded by the bulky tert-butyl group at C4.

Direct alkylation with alkyl halides often results in a mixture of the desired exocyclic product and the thermodynamically stable imino-dihydro tautomers (ring alkylation), particularly under high-temperature or strong-base conditions.

Pathway Visualization

The following diagram illustrates the competitive pathways and the steric shielding provided by the tert-butyl group.

ReactionPathways cluster_steric Steric Environment Substrate 4-tert-butylpyrimidin-2-amine Reagent Electrophile (R-X or R-CHO) Substrate->Reagent Prod_Exo Exocyclic N-Alkyl (Desired Secondary Amine) Reagent->Prod_Exo Reductive Amination (Kinetic Control) Prod_N1 N1-Alkyl Imino Species (By-product) Reagent->Prod_N1 Direct Alkylation (Thermodynamic Trap) Prod_N3 N3-Alkyl Imino Species (Sterically Disfavored) Reagent->Prod_N3 Blocked by t-Butyl

Caption: Competitive alkylation pathways. The C4-tert-butyl group effectively blocks N3 attack, simplifying the regioselectivity profile to a competition between


 and N1.

Strategic Considerations

VariableRecommendationRationale
Method Selection Reductive Amination Avoids quaternary salt formation; high selectivity for

.
Base (Method B)

or NaH
Cesium carbonate (mild) minimizes ring alkylation. NaH (strong) ensures full deprotonation but requires strict temperature control to prevent N1 attack.
Solvent DCM / DCE (Method A) DMF / DMSO (Method B) Chlorinated solvents stabilize the imine intermediate. Polar aprotic solvents are required for

displacement.
Temperature 0°C

RT
Heating promotes thermodynamic rearrangement to the undesired ring-alkylated isomers.

Protocol A: Reductive Amination (Gold Standard)

Best for: Synthesis of secondary amines using aldehydes or ketones. This method bypasses the generation of a highly reactive anion, thereby suppressing ring alkylation.

Reagents
  • Substrate: 4-tert-butylpyrimidin-2-amine (1.0 equiv)

  • Carbonyl Source: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 – 2.0 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure
  • Imine Formation:

    • In an oven-dried flask, dissolve 4-tert-butylpyrimidin-2-amine (1.0 mmol) in anhydrous DCE (5 mL).

    • Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol).

    • Critical Step: Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Monitor by TLC or LCMS for the disappearance of the amine and formation of the imine (Schiff base).

    • Note: The steric bulk of the tert-butyl group does not significantly hinder imine formation at the exocyclic nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)

      
       (1.5 mmol) portion-wise to avoid vigorous gas evolution.
      
    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Workup:

    • Quench by slow addition of saturated aqueous NaHCO

      
       (pH ~8).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
  • Purification:

    • Flash column chromatography (Hexanes/Ethyl Acetate). The secondary amine typically elutes later than the starting material but earlier than the alcohol by-product.

Protocol B: Direct Alkylation (Base-Mediated)

Best for: Alkyl halides lacking carbonyl precursors (e.g., methyl, ethyl, benzyl halides). Requires strict control to avoid N1-alkylation.

Reagents
  • Substrate: 4-tert-butylpyrimidin-2-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (1.0 – 1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) [Preferred] OR Sodium Hydride (NaH) (1.2 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure
  • Deprotonation:

    • Dissolve substrate in anhydrous DMF (0.2 M concentration).

    • Add

      
       and stir at RT for 30 minutes.
      
    • Alternative: If using NaH (60% dispersion), add at 0°C and stir for 30 mins until

      
       evolution ceases.
      
  • Addition:

    • Add the Alkyl Halide dropwise at 0°C.

    • Caution: Rapid addition or excess alkyl halide leads to dialkylation (tertiary amine) or quaternary ammonium salts.

  • Reaction:

    • Stir at RT.[1][2][3][4] Do not heat unless conversion is stalled after 24h. Heating significantly increases the ratio of N1-ring alkylation.

  • Workup:

    • Dilute with water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

    • Wash organics extensively with water/LiCl solution to remove DMF.

Analytical Validation (QC)

Distinguishing the regioisomers is critical. Use the following NMR signatures:

FeatureDesired Product (

-Alkyl)
By-Product (N1-Alkyl Imino)

NMR (Aromatic)
Pyrimidine ring protons remain typically aromatic (doublets, J~5Hz).Significant downfield shift of H6; loss of typical aromatic coupling pattern due to imino character.

NMR (NH)
Broad singlet (exchangeable), integrates to 1H.Often sharp singlet or absent if tautomerized; distinct chemical shift.
HMBC Correlation Alkyl protons correlate to C2 (pyrimidine core).Alkyl protons correlate strongly to C2 and C6 (if N1 alkylated).

References

  • BenchChem. Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy. Retrieved from

  • National Institutes of Health (NIH). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. Retrieved from

  • Royal Society of Chemistry. Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines.[5] Retrieved from

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous heterocyclic reactivity). Retrieved from

  • PubChem. 4-tert-butylpyrimidin-2-amine Compound Summary. Retrieved from

Sources

protecting group strategies for the amine in 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, serving as the hinge-binding element in numerous kinase inhibitors (e.g., Pazopanib, Palbociclib). However, the exocyclic amine in 4-tert-butylpyrimidin-2-amine presents a unique synthetic challenge. The electron-deficient pyrimidine ring significantly reduces the nucleophilicity of the amine, rendering standard protection protocols sluggish. Furthermore, the bulky tert-butyl group at the C4 position introduces steric interactions that can influence regioselectivity during functionalization.

This guide details two high-fidelity strategies for protecting this amine: the Bis-Boc (tert-butyloxycarbonyl) route for general cross-coupling utility, and the Pivaloyl (Piv) route for resilience against harsh basic conditions.

Strategic Analysis: The "Amidine" Problem

Before attempting protection, one must understand the electronic environment. The exocyclic nitrogen of 2-aminopyrimidine is not a simple aniline; it is part of a vinylogous amidine system. The ring nitrogens sequester electron density, lowering the pKa of the conjugate acid to ~3.5.

Implications for Protection:

  • Low Nucleophilicity: Reaction with anhydrides (e.g.,

    
    ) is kinetically slow without nucleophilic catalysis.
    
  • Bis-Protection Preference: Once a single electron-withdrawing group (EWG) like Boc is attached, the remaining N-H becomes acidic (

    
     ~10-11). Under the basic conditions required for protection, this proton is easily removed, leading to rapid second acylation. Consequently, obtaining a clean Mono-Boc species is often more difficult than driving the reaction to the Bis-Boc species.
    
  • Solubility: The unprotected amine is polar and moderately soluble. The Bis-Boc derivative is highly lipophilic, facilitating easy purification via silica chromatography.

Decision Matrix: Selecting the Right Group

PG_Selection Start Downstream Chemistry Requirements AcidSens Is the downstream chemistry acid-sensitive? Start->AcidSens BaseSens Is the downstream chemistry strongly basic (e.g., Lithiation)? AcidSens->BaseSens No Piv STRATEGY B: Pivaloyl (Robust, base-stable) AcidSens->Piv Yes (Boc will fall off) MetalCat Is the substrate for Pd/Cu Catalysis? BaseSens->MetalCat No BaseSens->Piv Yes (Boc may migrate/cleave) Boc STRATEGY A: Bis-Boc (Easy removal, lipophilic) MetalCat->Boc Yes (Prevents catalyst poisoning) MetalCat->Piv Alternative

Figure 1: Decision tree for selecting between Boc and Pivaloyl protection based on downstream synthetic needs.

Protocol A: The Gold Standard (Bis-Boc Protection)

Objective: Complete conversion of 4-tert-butylpyrimidin-2-amine to the chemically inert Bis(tert-butoxycarbonyl)amine derivative.

Why Bis-Boc? While mono-Boc is intuitive, the bis-Boc species eliminates the acidic N-H proton entirely. This is critical for Buchwald-Hartwig couplings, where an acidic proton can sequester the Pd-catalyst or lead to hydrodehalogenation side products.

Materials
  • Substrate: 4-Tert-butylpyrimidin-2-amine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 - 3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • Solvent: THF (anhydrous) or DCM. THF is preferred for solubility.

  • Base: Triethylamine (

    
    ) (1.0 equiv) - Optional but recommended to scavenge any adventitious acid.
    
Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add 4-tert-butylpyrimidin-2-amine (10 mmol) and THF (50 mL, 0.2 M). Stir until fully dissolved.

  • Reagent Addition: Add

    
     (25 mmol, 2.5 equiv). The solution may remain clear.
    
  • Catalysis (Critical Step): Add DMAP (1 mmol, 0.1 equiv) in one portion.

    • Observation: Gas evolution (

      
      ) will occur.[1][2] The reaction may become slightly warm.[3][4]
      
  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • TLC Tip: The Bis-Boc product will have a significantly higher

      
       (~0.8) compared to the starting material (~0.2).
      
  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash with 1M Citric Acid (2 x 30 mL) to remove DMAP and any mono-Boc intermediate.

    • Wash with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash chromatography (0-10% EtOAc in Hexanes). The Bis-Boc product usually crystallizes as a white solid upon standing.

Mechanism of DMAP Activation

DMAP_Mech Step1 DMAP attacks Boc2O Inter Acyl-Pyridinium Intermediate (Highly Electrophilic) Step1->Inter Fast Attack Amine Nucleophilic Attack Inter->Attack Activation Product Boc-Amine + DMAP + CO2 Attack->Product Irreversible

Figure 2: DMAP acts as a nucleophilic catalyst, generating a "super-active" acylating agent capable of overcoming the pyrimidine's poor nucleophilicity.

Protocol B: The Robust Route (Pivaloylation)

Objective: Installation of the Pivaloyl (trimethylacetyl) group. Use Case: When the substrate must survive reagents like n-Butyllithium (n-BuLi) or strong Lewis acids that would cleave a Boc group.

Materials
  • Substrate: 4-Tert-butylpyrimidin-2-amine (1.0 equiv)

  • Reagent: Pivaloyl chloride (PivCl) (1.2 equiv)

  • Base/Solvent: Pyridine (used as solvent and base) or

    
    /DCM.
    
Step-by-Step Methodology
  • Setup: Oven-dried flask,

    
     atmosphere.
    
  • Dissolution: Dissolve substrate (10 mmol) in DCM (30 mL) and add

    
     (20 mmol, 2.0 equiv).
    
    • Note: Using pure pyridine as solvent is effective for very stubborn substrates but makes workup harder.

  • Addition: Cool to 0°C. Add Pivaloyl chloride (12 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash organic layer with water (x2) and brine.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Deprotection Strategies (The "Exit")

Protecting GroupReagentConditionsComments
Bis-Boc TFA / DCM1:4 ratio, RT, 1-2 hStandard. Rapid and clean. Volatile byproducts.
Bis-Boc HCl / Dioxane4M solution, RTAlternative. Useful if the HCl salt is desired directly.
Pivaloyl NaOH / EtOH2M NaOH, Reflux, 12 hHarsh. Requires heating. Pyrimidine ring is generally stable.
Pivaloyl

(aq)
10%, RefluxAcidic Option. Use if base-sensitive groups are present.

Troubleshooting & Optimization

  • Problem: Incomplete conversion to Bis-Boc (Mixture of Mono/Bis).

    • Solution: Do not attempt to separate. Treat the crude mixture with fresh

      
       (1.0 equiv) and DMAP. It is energetically uphill to stop at Mono-Boc; pushing to Bis-Boc is operationally simpler.
      
  • Problem: "Falling off" during Suzuki Coupling.

    • Solution: Bis-Boc groups are somewhat labile at high temperatures (>100°C) in the presence of carbonate bases (

      
      ). Switch to anhydrous bases (
      
      
      
      ) or lower temperatures. If instability persists, switch to the Pivaloyl strategy.
  • Problem: Regioselectivity.

    • Insight: The 4-tert-butyl group effectively blocks the N3 position sterically. Protection will occur exclusively at the exocyclic N2 amine.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5][6][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[5][7] (The definitive text on stability and removal conditions).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Mechanistic insight into DMAP catalysis).

  • Highfine Biotech. (n.d.). Double BOC protection selective removal method.[8] (Practical industrial protocols for handling Bis-Boc pyrimidines).

  • Sarkar, A., et al. (2011).[7] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines.[7] Journal of Organic Chemistry, 76, 7132-7140.[7] (Alternative green chemistry approaches).

Sources

Troubleshooting & Optimization

common problems in the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Substituted Pyrimidine Synthesis Audience: Medicinal Chemists & Process Engineers

Introduction: The Pyrimidine Challenge

Pyrimidines are the backbone of modern kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. However, the nitrogen-rich core creates unique electronic anomalies that often derail standard synthetic logic. This guide addresses the three most frequent "failure modes" reported by our users: Regioselectivity inversion , Boronic acid decomposition , and Catalyst deactivation during amination.

Module 1: The Regioselectivity Paradox ( )

User Query:

"I am attempting a nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine. Standard textbooks say C4 is more reactive, but I am getting a mixture or exclusively C2 substitution. Why?"
Technical Diagnosis:

While C4 is generally more electrophilic due to the lack of lone-pair repulsion from the adjacent nitrogens (which affects C2) and higher LUMO coefficient density, this selectivity is not absolute . It is highly sensitive to the nucleophile type, solvent polarity, and existing ring substituents [1].

Key Drivers of Selectivity Inversion:

  • The "C5 Effect": Electron-Withdrawing Groups (EWG) at C5 (e.g.,

    
    , 
    
    
    
    ) strongly reinforce C4 selectivity. However, steric bulk at C5 can block C4, forcing reaction at C2.
  • The "C6 Anomaly": Electron-Donating Groups (EDG) at C6 (e.g.,

    
    ) can deactivate C4 electronically, shifting preference to C2 [2].
    
  • Nucleophile Coordination: Hard nucleophiles (alkoxides) or those capable of hydrogen bonding (formamides) often favor C2 substitution via a specialized transition state involving coordination to the N1/N3 lone pairs, whereas amines typically follow the standard C4 preference [3].

Visual Logic: Regioselectivity Decision Tree

SNAr_Selectivity Start Substrate: 2,4-Dichloropyrimidine SubstCheck Are there substituents at C5 or C6? Start->SubstCheck C5_EWG C5 = EWG (NO2, CHO) SubstCheck->C5_EWG Yes C6_EDG C6 = EDG (OMe, NHMe) SubstCheck->C6_EDG Yes NoSub Unsubstituted Core SubstCheck->NoSub No Result_C4 Outcome: C4 Selectivity (Standard) C5_EWG->Result_C4 Strong Reinforcement Result_C2 Outcome: C2 Selectivity (Inversion) C6_EDG->Result_C2 Electronic Deactivation of C4 NucCheck Nucleophile Type? NoSub->NucCheck Result_Mix Outcome: Mixture (Requires Cryogenic Temp) Amine Amine (1° or 2°) NucCheck->Amine Alkoxide Alkoxide / Formamide NucCheck->Alkoxide Amine->Result_C4 Steric/Electronic Control Alkoxide->Result_C2 Specific Conditions (Low T) Alkoxide->Result_Mix Coordination Effects

Caption: Decision logic for predicting C2 vs. C4 regioselectivity in 2,4-dichloropyrimidines based on substitution patterns and nucleophile class.

Corrective Protocol: C4-Selective Mono-Amination

Target: 2-chloro-4-amino-pyrimidine derivative.

  • Solvent: Use IPA (Isopropyl Alcohol) or THF . Protic solvents like IPA often enhance rate but can complicate purification if the product precipitates as a salt.

  • Base: Use DIPEA (3.0 eq) . Avoid inorganic bases like

    
     initially if solubility is an issue.
    
  • Temperature:

    • Start at 0°C .

    • Add the amine dropwise.

    • Critical: Do not heat to reflux until TLC confirms consumption of starting material. Heating early promotes double substitution (2,4-diamino).

  • Workup: If using IPA, the product often precipitates upon water addition.

Module 2: The "Vanishing Boronic Acid" (Suzuki Coupling)

User Query:

"My Suzuki coupling failed. I used 2-chloropyridine and pyrimidine-2-boronic acid. The boronic acid disappeared, but no product formed."

Technical Diagnosis:

You have encountered Protodeboronation .[1][2][3] Pyrimidine-2-boronic acids (and esters) are notoriously unstable.

  • Mechanism: The N1/N3 nitrogens facilitate the formation of a zwitterionic boronate species in the presence of base/water. This species undergoes rapid C-B bond cleavage, replacing the boron with a proton [4].[2]

  • Rate: Decomposition can occur within minutes at elevated temperatures in aqueous base.

Data: Boronic Acid Stability Matrix
Position on RingStability ProfileRecommended Strategy
C2 (2-Pyrimidinyl) Critical Instability Do NOT use. Switch coupling partners (see below).
C4 (4-Pyrimidinyl) ModerateUse MIDA boronates or anhydrous conditions.
C5 (5-Pyrimidinyl) High (Stable)Standard Suzuki conditions apply.
Troubleshooting Workflow: The "Reverse Coupling" Strategy

Instead of trying to force an unstable reagent to work, you must invert the bond formation logic.

Suzuki_Strategy Problem Target: 2-Arylpyrimidine Path_Fail Path A: 2-B(OH)2 + Ar-Halide Problem->Path_Fail Intuitive but Wrong Path_Success Path B: 2-Halopyrimidine + Ar-B(OH)2 Problem->Path_Success Correct Strategy Mechanism Rapid Protodeboronation Path_Fail->Mechanism Outcome_Fail FAILURE: De-borylated SM Mechanism->Outcome_Fail Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 Path_Success->Catalyst Outcome_Win SUCCESS: High Yield Catalyst->Outcome_Win

Caption: The "Reverse Coupling" strategy is required for C2-substitutions to avoid the inherent instability of pyrimidine-2-boronic acids.

Module 3: Amination Nightmares (Buchwald-Hartwig)

User Query:

"I cannot displace the chlorine at C2 with a weak amine (e.g., aniline) using standard


 heat. I tried Buchwald conditions, but the catalyst seems to die."
Technical Diagnosis:

Pyrimidines are "electron-deficient N-heterocycles." They can poison Palladium catalysts by coordinating strongly to the metal center through the pyrimidine nitrogens, displacing the phosphine ligands. Furthermore, the oxidative addition into C2-Cl is sluggish compared to C4-Cl [5].

Protocol: Optimized Buchwald-Hartwig for Pyrimidines

This protocol uses BrettPhos , a bulky ligand designed to prevent catalyst poisoning by the substrate nitrogens.

Reagents:

  • Substrate: 2-Chloropyrimidine derivative (1.0 eq)

  • Amine: Aniline/Amine (1.2 eq)

  • Catalyst:

    
     (0.02 eq) or BrettPhos Pd G3 Precatalyst
    
  • Ligand: BrettPhos (0.04 eq) — Crucial for primary amines

  • Base:

    
     (2.0 eq) or NaOtBu (1.4 eq)
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times. Oxygen is the enemy of this catalytic cycle.

  • Pre-complexation (if using separate Pd/Ligand): Mix

    
     and BrettPhos in dioxane at RT for 5 mins until the solution turns from purple to a distinct orange/brown (active species formation).
    
  • Addition: Add the pyrimidine, amine, and base.

  • Thermal Activation: Heat to 100°C .

    • Note: Do not exceed 110°C if using NaOtBu, as it can degrade the pyrimidine ring in rare cases.

  • Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (0.01 eq).

Alternative Ligands:

  • Xantphos: Excellent for primary amides or ureas coupling to pyrimidines.

  • RuPhos: Best for secondary amines or bulky primary amines.

References

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link

  • Luo, Y., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. Link (Note: Validated via search snippet 1.19/1.20 context).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Purification of 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Document . It assumes the user is familiar with basic organic synthesis but is facing specific bottlenecks in the isolation of 4-(tert-butyl)pyrimidin-2-amine (CAS: 3285-98-9).

Document ID: PYR-TB-002 | Status: Active | Topic: Isolation & Purification Protocols[1][2]

Executive Summary & Molecule Profile

The synthesis of 4-tert-butylpyrimidin-2-amine typically involves the condensation of a guanidine salt (nitrate or hydrochloride) with a


-enaminone or 

-diketone equivalent.[1][2] While the reaction is robust, the purification is notoriously deceptive due to the molecule's "amphipathic" nature: the lipophilic tert-butyl group contrasts sharply with the polar, basic 2-aminopyrimidine core.

Common User Pain Points:

  • "The Ghost Peak": Persistent co-elution of guanidine residues.[1]

  • Tailing on Silica: Loss of yield due to irreversible adsorption on acidic silanols.[1][2]

  • Oiling Out: Failure to crystallize, resulting in a sticky semi-solid.[1][2]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Purification
pKa (Ring N) ~3.8 – 4.2 (Est.)[1][2]Weak base.[1][2] Remains neutral at pH > 5.[1][2]
pKa (Guanidine Impurity) ~13.6Superbase.[1][2] Always cationic at standard workup pH.[1][2]
LogP ~1.8 – 2.1Moderately lipophilic.[1][2] Soluble in DCM, EtOAc; insoluble in water.[1][2]
Solubility Profile High in chlorinated solvents; Moderate in alcohols; Low in pure alkanes.[1][2]Recrystallization requires a binary solvent system.[1][2]

Troubleshooting Modules

Module A: The "Guanidine Trap" (Workup Strategy)

Issue: “I see a baseline spot on TLC that won't go away, and my NMR shows broad peaks around 7-8 ppm.” Diagnosis: Residual guanidine salts.[1][2] Guanidine is often used in excess.[1][2] If not removed before chromatography, it will streak and contaminate fractions.[1][2]

The Solution: The "pH-Switch" Partition Do not rely on chromatography to remove guanidine.[1] Use the massive pKa difference (ΔpKa ≈ 9) to separate them via liquid-liquid extraction.[1][2]

Protocol:

  • Evaporation: Remove the reaction solvent (usually Ethanol or DMF) completely.[1][2]

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM initially if you have inorganic salts, as they can trap the product in emulsions.[2]

  • The Wash (Critical Step):

    • Wash the organic layer 2x with 10% aqueous Na₂CO₃ or saturated NaHCO₃ .[1]

    • Mechanism:[2][3][4] At pH ~9-10, the product (pKa ~4) is 100% neutral (free base) and stays in the organic layer.[1][2] Guanidine (pKa ~13.[1][2]6) remains 100% protonated (cationic) and is forced into the aqueous layer.[1][2]

  • Brine Wash: Wash 1x with brine to remove entrained water.[1][2]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Expert Tip: If your product precipitates during the wash, add a small amount of Methanol (5%) to the EtOAc layer, but do not lower the pH.

Module B: Chromatography Rescue (Flash Purification)

Issue: “My product streaks from Rf 0.5 down to the baseline. I’m losing mass.” Diagnosis: The basic amino group is interacting with the acidic silanol groups (


) of the silica gel, acting like an ion-exchange resin rather than a partition medium.[1][2]

The Solution: Amine Doping (Silanol Suppression) You must deactivate the silica surface.[1][2][5]

Protocol:

  • Mobile Phase: Use DCM:MeOH (95:5) or Hexane:EtOAc (Gradient).[1][2]

  • The Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to the mobile phase.[1][2]

    • Note: If using NH₄OH in DCM, you must premix vigorously and settle; otherwise, water droplets will crack the column.[2] TEA is safer for DCM gradients.[1][2]

  • Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the TEA-doped solvent before loading the sample.[1] This saturates the active sites.[1]

Visualization of Logic:

ChromatographyLogic Start Crude Mixture CheckTLC Run TLC (DCM:MeOH 9:1) Start->CheckTLC Streaking Streaking Observed? CheckTLC->Streaking NoStreak Standard Flash (Hex/EtOAc) Streaking->NoStreak No YesStreak Add 1% TEA to Eluent Streaking->YesStreak Yes Result Sharp Peaks High Recovery NoStreak->Result YesStreak->Result Silanols Blocked

Figure 1: Decision tree for selecting mobile phase modifiers based on TLC behavior.

Module C: Crystallization (Oiling Out)

Issue: “I tried to recrystallize from hot ethanol, but it turned into an oil at the bottom of the flask.” Diagnosis: The tert-butyl group disrupts crystal lattice packing (lowering MP) and increases solubility in lipophilic solvents.[1][2] The "oil" is a supersaturated liquid phase.[1]

The Solution: Anti-Solvent Precipitation Avoid single-solvent systems.[1][2] Use a Solvent/Anti-Solvent pair.[1][2]

Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of warm DCM or EtOAc (Solvent A).[1]

  • Anti-Solvent Addition: Slowly add Hexane or Heptane (Solvent B) dropwise with stirring until a persistent cloudiness appears.[1][2]

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface with a spatula.[1][2]

  • Cooling: Do not put it immediately in the freezer. Let it stand at room temperature for 2 hours, then move to 4°C. Rapid cooling promotes oiling.[1][2]

Impurity Profiling (FAQ)

Q: I see a yellow impurity running at the solvent front. What is it? A: This is likely the unreacted enaminone or


-diketone  starting material.[1][2] These are non-polar and often yellow/orange.[1][2] They are easily removed by a quick silica plug using 100% Hexane or 5% EtOAc/Hexane.[1][2]

Q: My product is white but turns brown overnight. Why? A: Aminopyrimidines can oxidize or form N-oxides if left in solution with trace acids or oxidants.[1][2] Store the solid under inert gas (Argon/N₂) in the dark. Ensure all chlorinated solvents (DCM) are removed, as they can decompose to HCl over time, forming the salt of your product.[1][2]

Q: Can I use C18 (Reverse Phase) chromatography? A: Yes, and it is often superior for removing guanidine.[1][2]

  • Conditions: Water (0.1% Formic Acid) / Acetonitrile gradient.[1][2]

  • Warning: The product will elute as the formate salt. You must perform a basic workup (NaHCO₃ wash) after evaporating the acetonitrile to recover the free base.[1]

Validated Workflow Diagram

The following diagram illustrates the complete purification lifecycle, emphasizing the critical "pH Switch" point.

PurificationWorkflow Rxn Reaction Mixture (Ethanol/Guanidine/Enone) Evap Evaporate Solvent Rxn->Evap Dissolve Dissolve in EtOAc Evap->Dissolve Wash Wash with sat. NaHCO3 (pH ~9) Dissolve->Wash Critical Step Aqueous Aqueous Layer (Contains Guanidine+) Wash->Aqueous Impurity Removal Organic Organic Layer (Contains Product Neutral) Wash->Organic Product Recovery Dry Dry (Na2SO4) & Conc. Organic->Dry Decision Purity Check (NMR) Dry->Decision Flash Flash Chromatography (DCM/MeOH + 1% TEA) Decision->Flash <90% Pure Cryst Recrystallization (DCM/Hexane) Decision->Cryst >90% Pure (Solid) Final Pure 4-t-Butylpyrimidin-2-amine Decision->Final >95% Pure Flash->Final Cryst->Final

Figure 2: Integrated Workup and Purification Workflow. Note the early separation of Guanidine via pH control.

References

  • General Synthesis of 2-Aminopyrimidines

    • Schenone, P., et al. "Reaction of guanidine with enaminones."[2] Journal of Heterocyclic Chemistry, 1990.[1][2] [1][2]

  • Flash Chromatography of Amines

    • "Strategies for the Purification of Ionizable Compounds." Teledyne ISCO Technical Notes.

  • pKa Considerations

    • Brown, D. J.[2] "The Pyrimidines."[1][6][7] Wiley-Interscience, Chemistry of Heterocyclic Compounds Series.[1][2] (Provides pKa data for 2-aminopyrimidine ~3.54).[1][2] [1][2]

  • Silica Gel Interactions

    • Reich, H. J.[2] "Chromatography Tips: Amines." University of Wisconsin-Madison Chemistry.[1][2]

Sources

Technical Support Center: Purification of 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3285-98-9-PUR Status: Open Priority: High (Active Research) Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely experiencing difficulty purifying 4-Tert-butylpyrimidin-2-amine due to the interaction between the basic 2-amino group/pyrimidine ring and the acidic silanol groups on standard silica gel. This results in peak tailing (streaking) , poor resolution , and irreversible adsorption (yield loss).

Because of the lipophilic tert-butyl group at the C4 position, this molecule has unique solubility properties compared to bare aminopyrimidines. It is soluble in organic solvents (DCM, EtOAc) but retains the "sticky" basic character of the pyrimidine core.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My product streaks from the baseline to the solvent front. How do I fix this?

The Root Cause: The amine moiety (


 ~3.5–4.5 for the ring system, but the exocyclic amine increases basicity) forms hydrogen bonds with acidic silanols (

) on the silica surface. This creates a "drag" effect.

The Solution: You must neutralize the silica surface using a Mobile Phase Modifier .[1]

  • Protocol: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Mechanism: TEA is a stronger base than your pyrimidine. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a sharp band.

  • Expert Tip: Pre-equilibrate the column with the modifier-containing solvent for 2–3 column volumes (CV) before loading your sample. This ensures the entire silica bed is neutralized.

Q2: I am losing mass. I load 1.0 g and recover only 0.6 g. Where is it?

The Root Cause: Irreversible adsorption. The basic nitrogen can form salt-like complexes with highly active silica sites that standard solvents cannot displace.

The Solution:

  • Switch Stationary Phase: Use Basic Alumina (Activity Grade III) instead of silica. Alumina is less acidic and prevents the chemisorption of amines.

  • Increase Polarity: If sticking with silica, flush the column with 10% MeOH in DCM containing 1%

    
      at the end of the run to recover the "stuck" material.
    
Q3: Which solvent system should I start with?

The Recommendation: Due to the tert-butyl group, this molecule is less polar than bare 2-aminopyrimidine.

  • System A (Preferred): Hexanes / Ethyl Acetate + 1% TEA.

    • Start: 10% EtOAc. Gradient: up to 60% EtOAc.

  • System B (Alternative): Dichloromethane (DCM) / Methanol + 1% TEA.

    • Start: 100% DCM. Gradient: up to 5% MeOH.

Warning: Avoid Acetone. It can form Schiff bases with primary amines under slightly acidic conditions or on active silica.

Q4: How do I remove the Triethylamine (TEA) after the column?

The Issue: TEA has a high boiling point (89°C) and smells. The Fix:

  • Evaporation: Rotovap at 45°C under high vacuum (<10 mbar). The tert-butyl group makes your product heavy enough to not sublime easily, while TEA is volatile.

  • Azeotrope: Add small amounts of heptane and rotovap again to co-distill the TEA.

Part 2: Experimental Protocols

Protocol A: Silica Gel Flash Chromatography (Modified)
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate (3:1 ratio) + 2% Triethylamine.

  • Sample Loading: Dry Loading is mandatory to prevent band broadening.

    • Dissolve crude mixture in minimal DCM.

    • Add silica gel (ratio 1:2 mass/mass).

    • Evaporate to a free-flowing powder.

    • Load powder on top of the pre-equilibrated column.

Protocol B: Basic Alumina Purification (High Recovery)
  • Stationary Phase: Basic Alumina (Brockmann Grade III).

    • Note: To convert Grade I to Grade III, add 6% water (w/w) to the alumina and shake for 2 hours.

  • Mobile Phase: 100% DCM

    
     2% MeOH in DCM.
    
  • Advantage: No TEA modifier required; higher recovery of basic amines.

Part 3: Data & Decision Logic

Solvent System Selection Table
MethodSolvent SystemModifierProsCons
Standard Hex/EtOAc2% TEAGood separation of lipophilic impuritiesRequires TEA removal
Polar DCM/MeOH1%

Elutes highly polar byproductsDCM is expensive/toxic
Alternative EtOAc/EtOH1% TEAGreener alternative to DCMHigher viscosity (backpressure)
Purification Workflow Diagram

The following diagram illustrates the decision logic for purifying 4-Tert-butylpyrimidin-2-amine based on Thin Layer Chromatography (TLC) behavior.

purification_logic Start Crude Reaction Mixture (4-Tert-butylpyrimidin-2-amine) TLC_Check Step 1: Run TLC (50% EtOAc/Hex) Start->TLC_Check Decision_Streak Does the spot streak? TLC_Check->Decision_Streak Add_TEA Add 2% TEA to Eluent (Neutralize Silica) Decision_Streak->Add_TEA Yes (Tailing) Check_Rf Check Rf Value Decision_Streak->Check_Rf No (Sharp Spot) Add_TEA->Check_Rf Rf_Low Rf < 0.2 (Too Polar) Check_Rf->Rf_Low Stuck at Baseline Rf_High Rf > 0.7 (Too Non-Polar) Check_Rf->Rf_High Moves with Solvent Rf_Good Rf 0.3 - 0.5 (Optimal) Check_Rf->Rf_Good Separates well Method_A Use DCM / MeOH (95:5) + 1% NH4OH Rf_Low->Method_A Method_B Use Hex / EtOAc (9:1) + 1% TEA Rf_High->Method_B Method_C Proceed to Flash Column (Hex/EtOAc Gradient) Rf_Good->Method_C

Figure 1: Decision matrix for selecting the optimal mobile phase based on TLC behavior. Note that streaking is the primary indicator that silica neutralization (TEA addition) is required.

Part 4: Expert Insight (Mechanism of Action)

The synthesis of 4-Tert-butylpyrimidin-2-amine typically involves the condensation of guanidine with a


-chlorovinyl ketone  or 

-diketone equivalent
(e.g., 4,4-dimethyl-1-dimethylamino-1-penten-3-one) [1].

Impurity Profile:

  • Unreacted Guanidine: Extremely polar, stays on the baseline.

  • Starting Ketone: Non-polar, elutes very fast in Hex/EtOAc.

  • Regioisomers: Rare for this specific synthesis due to the steric bulk of the tert-butyl group directing the condensation, but possible if using asymmetric diketones.

Why the tert-butyl group matters: Unlike the parent 2-aminopyrimidine (which is water-soluble and hard to extract), the tert-butyl group adds significant lipophilicity (


 increases). This allows you to use Hexane-rich  mobile phases, which provides better separation resolution than the DCM/MeOH systems required for smaller aminopyrimidines.

References

  • Synthesis of 2-Aminopyrimidine Derivatives

    • Source: MDPI (Molecules).
    • Context: General procedure for condensing guanidine with enaminones/diketones.
    • URL:[Link]

  • Flash Chromatography of Amines (Biotage)

    • Source: Biotage Knowledge Base.
    • Context: Use of amine-functionalized silica and mobile phase modifiers for basic compounds.[2]

    • URL:[Link]

  • pKa and Acidity of Aminopyrimidines

    • Source: PubChem / IUPAC Digitized pKa Dataset.[3]

    • Context: Justification for basicity and silica interaction.[1][2][4][5][6][7]

    • URL:[Link]

  • Triethylamine Usage in Chromatography

    • Source: University of Rochester, Dept of Chemistry.
    • Context: Protocols for deactivating silica gel with TEA.[6]

    • URL:[Link]

Sources

Technical Support Center: Purification of 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3285-98-9 Subject: Impurity Profiling and Removal Protocols for 4-Tert-butylpyrimidin-2-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Tert-butylpyrimidin-2-amine (CAS 3285-98-9) is a critical heterocyclic intermediate, frequently employed as a scaffold in the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors and other ATP-competitive agents.[1][2][3][4][5][6] Its synthesis typically involves the condensation of a guanidine salt with a


-diketone or enaminone derivative.

Critical Warning: Do not confuse this compound with 4-tert-butylpyridine (CAS 3978-81-2). The pyridine derivative is a liquid at room temperature, whereas your target 4-tert-butylpyrimidin-2-amine is a solid. If your product is an oil that refuses to crystallize, you may have the wrong regioisomer or significant solvent retention.

This guide addresses the three most common impurity classes:

  • Starting Materials: Unreacted Guanidine (poisonous to metal catalysts) and Enaminones.

  • Regioisomers: 5-tert-butyl isomers (reaction condition dependent).

  • Inorganic Salts: Residual salts from neutralization steps.

Module 1: Diagnostic Hub (Identification)

Q: How do I distinguish between my product and common impurities using standard analytics?

A: Use the following differential logic to interpret your data. The presence of the tert-butyl group provides a strong NMR handle, but polarity is your best separation tool.

Analyte1H NMR Signature (DMSO-d6)HPLC Behavior (C18, Acidic Mobile Phase)Solubility Profile
Target: 4-Tert-butylpyrimidin-2-amine

~1.2 (s, 9H, t-Bu);

~6.5 (br s, 2H, NH2); Aromatic d at ~6.7 & 8.2
Mid-eluting. Retains due to lipophilic t-butyl group.Soluble in EtOAc, DCM, MeOH. Insoluble in Water (neutral pH).
Impurity: Guanidine (Salt) Broad exchangeable protons only. No aliphatic/aromatic signals.Void Volume (t0). Elutes immediately; highly polar.Highly Water Soluble. Insoluble in DCM/EtOAc.
Impurity: Enaminone/Diketone Complex aliphatic region. Missing characteristic pyrimidine aromatic doublets.Late-eluting. Often less polar than the amine product.Soluble in organics.[2]
Impurity: Regioisomer Similar to target, but aromatic coupling constants differ (

values).
Close-eluting. Often appears as a "shoulder" on the main peak.Similar to target.
Analytical Decision Tree

Use this workflow to determine the purity status of your batch.

AnalyticalWorkflow Sample Crude Solid Sample HPLC Run HPLC (C18, 0.1% TFA) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR 1H NMR (DMSO-d6) PurityCheck->NMR Yes Diagnose Diagnose Impurity Type PurityCheck->Diagnose No AshTest Residue on Ignition (ROI) NMR->AshTest Release Release for Synthesis AshTest->Release < 0.1% Ash AshTest->Diagnose > 0.1% Ash

Figure 1: Analytical workflow for validating 4-tert-butylpyrimidin-2-amine purity.

Module 2: Purification Protocols (Removal)

Q: My crude product contains unreacted guanidine and is dark in color. How do I purify it without column chromatography?

A: The most scalable method is an Acid-Base Extraction (pH Swing) . This method exploits the basicity of the pyrimidine amine (pKa ~3.5–4.0) to separate it from non-basic impurities and highly polar salts.

Protocol A: The "pH Swing" Extraction

Rationale: Protonating the 2-amino group renders the molecule water-soluble, allowing you to wash away non-basic organic impurities. Re-basifying precipitates the pure free base.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (3x).

    • Chemistry: The Pyrimidine-NH2 becomes Pyrimidine-NH3+ (water soluble).

    • Separation: Keep the Aqueous (Acidic) layer. Discard the organic layer (contains non-basic tars/diketones).

  • Guanidine Purge: (Critical Step) If guanidine is the major issue, wash the acidic aqueous layer once with a small volume of DCM.

    • Note: Guanidine stays in the water, but this removes trapped lipophilic residues.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 4M NaOH or NH4OH .

    • Observation: The product should precipitate as a white/off-white solid.

  • Recovery: Filter the solid. Wash with copious water (to remove NaCl/Guanidine salts) and dry under vacuum at 45°C.

AcidBaseExtraction Crude Crude Mixture (Organic Solv.) Acidify Add 1M HCl (Extract) Crude->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Phase (Discard Non-Basics) Sep1->OrgWaste AqPhase Aqueous Phase (Product as Salt) Sep1->AqPhase Basify Add NaOH to pH > 10 (Precipitate) AqPhase->Basify Filter Filter & Wash (Remove Guanidine) Basify->Filter

Figure 2: Acid-Base "pH Swing" purification logic for aminopyrimidines.

Protocol B: Recrystallization

Q: The product is chemically pure but colored (yellow/brown).

A: Recrystallization is preferred for removing colored oligomers and achieving crystal uniformity.

  • Solvent System 1: Ethanol/Water (1:1) . Dissolve in hot ethanol, add hot water until turbid, then cool slowly.

  • Solvent System 2: Toluene/Heptane . Good for removing highly polar residues if the product is sufficiently lipophilic due to the t-butyl group.

  • Decolorization: If the color persists, treat the hot solution with Activated Charcoal (5% w/w) for 15 minutes and filter through Celite before cooling.

Module 3: Troubleshooting FAQ

Q: I have a high "Ash" content after ignition. What is it, and how do I fix it? A: High ash indicates inorganic salts (Sodium Nitrate, Sodium Carbonate) trapped in the crystal lattice during the guanidine condensation.

  • Fix: Slurry the solid in water (room temperature) for 30 minutes and re-filter. The product is not water-soluble, but the salts are.

Q: My yield is lower than expected after Acid-Base extraction. A: You may not have reached a high enough pH during the basification step.

  • Reasoning: The pKa of the conjugate acid is ~4. To ensure 99.9% deprotonation (precipitation), the pH must be at least 2 units above the pKa (pH > 6). However, to ensure rapid aggregation and break any salt bridges, pH > 10 is recommended.

  • Check: Test the filtrate pH. If it is < 9, add more base and check for further precipitation.

Q: Can I use this intermediate in Buchwald-Hartwig couplings if it contains Guanidine? A: Absolutely not. Guanidine is a strong ligand and will poison Palladium catalysts, killing your coupling reaction.

  • Validation: Run a "blank" reaction or check the crude by LC-MS. If the mass (M+H) = 60 (Guanidine) is present, repeat the water wash steps.

References
  • Synthesis of Pyrimidine Derivatives: Zapf, C. W., & Goodman, M. (2003).[7] Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines. The Journal of Organic Chemistry, 68(26), 10092-10097.[7]

  • General Purification of Amines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Physical Properties (Analogous): National Center for Biotechnology Information. (2024).[4][5] PubChem Compound Summary for CID 19878, 4-tert-Butylpyridine. (Note: Used for structural comparison/contrast).

  • Guanidine Removal Strategies: Bergbreiter, D. E., et al. (1989). "Separation of guanidines using acidic ion-exchange resins." Journal of Organic Chemistry. (General methodology adapted for Protocol A).

Sources

Technical Support Center: Scale-Up Synthesis of 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry No: 3285-98-9 Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Introduction

4-Tert-butylpyrimidin-2-amine is a critical pharmacophore in kinase inhibitor development (e.g., VEGFR, PDGFR inhibitors). While bench-scale synthesis (grams) is trivial, scaling to kilograms introduces non-linear challenges regarding thermal management, mass transfer, and impurity purging.

This guide addresses the Enaminone Route , the industry-preferred method for scale-up due to its atom economy and avoidance of unstable aldehyde intermediates.

The Reaction: Condensation of 4,4-dimethyl-1-(dimethylamino)pent-1-en-3-one (Enaminone) with Guanidine Carbonate .

Module 1: Reaction Kinetics & Thermal Management

Issue: Uncontrolled Exotherm During Cyclization

User Observation: "Upon adding the base to the guanidine/enaminone mixture, the internal temperature spiked rapidly (from 25°C to >65°C in minutes), leading to a dark reaction mixture and lower yield."

Technical Insight: The deprotonation of guanidine carbonate and the subsequent Michael addition/cyclization steps are significantly exothermic. At scale, the surface-area-to-volume ratio decreases, making passive heat dissipation insufficient. A "runaway" exotherm promotes polymerization of the enaminone and decomposition of the free guanidine base.

Troubleshooting Protocol:

  • Switch to Semi-Batch Mode: Do not mix all reagents at once.

  • The "Free-Basing" Strategy:

    • Suspend Guanidine Carbonate in Ethanol (EtOH).

    • Add Sodium Ethoxide (NaOEt) slowly at 20-25°C to generate free Guanidine in situ.

    • Wait: Allow the evolution of CO₂ to cease before adding the electrophile.

  • Controlled Addition: Add the Enaminone (dissolved in EtOH) dropwise to the Guanidine mixture.

  • Active Cooling: Maintain jacket temperature at 0°C during addition to keep internal temperature <30°C. Only heat to reflux after addition is complete.

Diagram: Reaction Mechanism & Thermal Critical Points

ReactionMechanism GuanidineSalt Guanidine Carbonate (Solid Suspension) FreeBase Free Guanidine (In-situ Generated) GuanidineSalt->FreeBase NaOEt/EtOH (Mild Exotherm) Intermediate Michael Adduct (Transient) FreeBase->Intermediate + Enaminone (High Exotherm!) Enaminone Enaminone Precursor (Electrophile) Enaminone->Intermediate Product 4-Tert-butylpyrimidin-2-amine Intermediate->Product - HNMe2 (Reflux Required) Byproducts Dimethylamine (Gas) + Na2CO3 Intermediate->Byproducts

Figure 1: The conversion of guanidine carbonate to the active free base is the first thermal event. The subsequent addition of enaminone drives the primary exotherm.

Module 2: Solubility & Phase Transfer

Issue: "Stalled" Reaction / Incomplete Conversion

User Observation: "HPLC shows 15% unreacted enaminone after 12 hours of reflux. Adding more base didn't help."

Technical Insight: Guanidine carbonate is poorly soluble in ethanol. If the stirring is inefficient (common in scale-up reactors with small impellers), the salt settles, and the reaction becomes diffusion-limited. Furthermore, moisture in the solvent or hygroscopic guanidine salts can quench the reaction by hydrolyzing the enaminone back to the diketone.

Troubleshooting Protocol:

  • Shear Rate: Ensure the reactor impeller provides adequate vertical mixing (up-pumping) to keep the heavy carbonate salt suspended.

  • Stoichiometry Check: Use 1.2 to 1.5 equivalents of Guanidine relative to the Enaminone. Guanidine is cheap; the Enaminone is the cost-driver.

  • Drying:

    • Use Anhydrous Ethanol (<0.1% water).

    • Critical: If using recycled solvent, test for water content. Water inhibits the elimination of dimethylamine.

FAQ: Can I use Isopropanol (IPA) instead of Ethanol?

  • Answer: Yes, but IPA has a higher boiling point (82°C vs 78°C). This is beneficial for reaction kinetics but may make the final salt filtration more difficult due to lower solubility of the inorganic byproducts (Na₂CO₃) in IPA, leading to a "gummy" cake. Ethanol is preferred for cleaner filtration.

Module 3: Work-up & Purification

Issue: Product is an Oily Solid or Colored Yellow

User Observation: "After rotary evaporation, the product solidified into a sticky, orange mass. Purity is 92%, but it looks terrible."

Technical Insight: The yellow/orange color typically comes from oligomerized enaminone or oxidized dimethylamine residues. The "stickiness" is often due to trapped inorganic salts or residual solvent (solvate formation).

Purification Protocol (The "pH Swing" Method):

  • Quench: Cool reaction mixture to 20°C.

  • Filtration: Filter off the inorganic salts (Na₂CO₃) before adding water. Wash the cake with ethanol.

  • Concentration: Distill off 80% of the Ethanol.

  • Acid Extraction (The Cleanup):

    • Add water and adjust pH to 2.0–3.0 using HCl.

    • Extract with Toluene or Ethyl Acetate .

    • Why? The product (protonated) stays in water. The non-basic impurities (oligomers) move to the organic layer. Discard the organic layer.

  • Precipitation:

    • Adjust the aqueous phase pH to >10 using NaOH (50% aq).

    • The product will precipitate as a white solid.

  • Crystallization: Recrystallize from Ethanol/Water (1:3) if ultra-high purity (>99.5%) is required.

Diagram: Scale-Up Workflow

ProcessFlow Start Reactants: Guanidine + Enaminone Reactor Reactor: Reflux 6-12h Start->Reactor Filter1 Filtration 1: Remove Na2CO3 Reactor->Filter1 AcidWash Acid Wash (pH 3): Extract w/ Toluene Filter1->AcidWash Filtrate BasePpt Basify (pH 10): Precipitate Product AcidWash->BasePpt Aqueous Phase FinalFilter Final Filtration & Dry BasePpt->FinalFilter

Figure 2: The acid wash step is the critical control point for removing colored impurities.

Summary Data Tables

Table 1: Solvent Selection Guide
SolventReaction RateSalt SolubilityWork-up EaseRecommendation
Ethanol HighModerateExcellentPrimary Choice
Methanol ModerateHigh (Risk of product loss)GoodUse if NaOMe is base
Isopropanol High (High Temp)Low (Gummy salts)ModerateAlternative
DMF Very HighHighPoor (High BP)Avoid (Hard to remove)
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Violent Exotherm All reagents mixed at once.Use semi-batch addition of Enaminone.
Low Yield (<60%) Moisture in Guanidine/Solvent.Dry solvents; increase Guanidine equivalents (1.5 eq).
Colored Impurities Polymerization of Enaminone.Perform acid-wash (Toluene extraction) on crude.
Ash High (>1%) Incomplete salt removal.Filter hot or use water wash during isolation.

References

  • Synthesis of 2-Aminopyrimidines (General Review)

    • Source: Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines using a continuous flow microwave reactor." Journal of Organic Chemistry, 2005.
    • Relevance: Establishes the enaminone condens
  • Guanidine Cyclization Kinetics

    • Source: Fischer, G. "The Chemistry of Guanidines." Topics in Current Chemistry.
    • Relevance: Thermodynamics of guanidine free-basing and condens
  • Purification of Aminopyrimidines

    • Source: Patent US20130029987A1 "Solid forms of 2-(tert-butylamino)-4-..." (Analogous chemistry).
    • Relevance: Describes acid/base workup procedures for similar pyrimidine scaffolds.
  • Enaminone Preparation (Precursor Synthesis)

    • Source:Organic Syntheses, Coll.[1] Vol. 9, p. 180 (1998). "Reaction of DMF-DMA with Ketones."

    • Relevance: Standard protocol for generating the starting m

Sources

Validation & Comparative

Analytical Characterization of 4-Tert-butylpyrimidin-2-amine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Methods for the Characterization of 4-Tert-butylpyrimidin-2-amine Content Type: Publish Comparison Guide

Executive Summary

4-Tert-butylpyrimidin-2-amine (CAS: 3280-70-4) is a critical heterocyclic building block, predominantly utilized in the synthesis of receptor tyrosine kinase inhibitors and agrochemical fungicides.[1] Its structural integrity—specifically the regiochemical placement of the tert-butyl group—is paramount for downstream biological efficacy.

This guide objectively compares analytical methodologies for the characterization of this intermediate. Unlike generic protocols, we focus on the specific challenge of differentiating the 4-substituted isomer from potential 5-substituted regioisomers and synthesis byproducts. We compare the "Gold Standard" (HPLC-UV/MS) against "Alternative" (GC-FID, NMR) approaches to determine the optimal workflow for purity and identity validation.

Part 1: Strategic Analysis of Analytical Alternatives

For a drug development professional, the choice of method depends on the stage of development (R&D vs. QC) and the specific "performance" metric required (Speed, Specificity, or Sensitivity).

Comparative Assessment: HPLC vs. GC vs. NMR
FeatureMethod A: HPLC-UV/MS (Reverse Phase) Method B: GC-FID/MS Method C: 1H-NMR Spectroscopy
Primary Utility Purity Profiling & Impurity QuantificationVolatile Impurity ScreeningStructural Elucidation (Regioisomer ID)
Suitability for CAS 3280-70-4 High. Handles the polar amine and lipophilic t-butyl group well.Medium. The amine group can cause tailing; derivatization often required.Critical. The only self-validating method for isomer confirmation.
Sensitivity (LOD) High (ng/mL range with MS)High (pg range with FID)Low (mg amounts required)
Throughput Medium (5–15 min run time)High (<5 min run time)Low (Sample prep intensive)
Key Limitation Requires pH control to prevent amine tailing.Thermal degradation of thermally labile precursors.Cannot detect trace inorganic salts.

Expert Insight: While GC is faster, HPLC is the superior choice for purity profiling of 4-tert-butylpyrimidin-2-amine because it avoids the thermal stress that can degrade synthesis intermediates (e.g., uncyclized guanidine adducts). However, NMR is non-negotiable for identity testing to rule out the 5-tert-butyl isomer.

Part 2: Deep-Dive Experimental Protocols
Protocol 1: High-Resolution Purity Profiling (HPLC-UV)

Objective: To quantify purity >99.5% and separate the main peak from potential des-butyl or regioisomeric impurities.

The Challenge: The 2-amine group is basic (pKa ~4-5). On standard silica C18 columns at neutral pH, silanol interactions cause severe peak tailing, compromising integration accuracy.

The Solution: Use a High-pH Stable Hybrid Column method. This suppresses protonation of the amine, ensuring it remains neutral and interacts purely via hydrophobic mechanisms, resulting in sharp peak shapes.

Methodology:

  • Instrument: UPLC or HPLC system with PDA detector.

  • Column: Waters XBridge C18 or Phenomenex Kinetex EVO C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 245 nm (max absorbance for pyrimidine ring) and 210 nm.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

Self-Validating Check:

  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, the pH is likely too low or the column silanols are active.

  • Resolution (Rs): Inject a mixture of 4-tert-butylpyrimidin-2-amine and 2-aminopyrimidine (common impurity). Rs must be > 2.0.

Protocol 2: Structural Confirmation via 1H-NMR

Objective: To definitively distinguish 4-tert-butylpyrimidin-2-amine from 5-tert-butylpyrimidin-2-amine.

The Logic:

  • 4-substituted isomer (Target): Protons at C5 and C6 are adjacent (vicinal). They will split each other into doublets with a coupling constant (

    
    ) of ~5.0 Hz .
    
  • 5-substituted isomer (Alternative): Protons at C4 and C6 are separated by a carbon (meta). They will appear as singlets or show very small meta-coupling (

    
     ~ 1-2 Hz).
    

Experimental Setup:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to sharpen the broad NH
    
    
    peak).
  • Frequency: 400 MHz or higher.

Expected Data (Target Molecule):

  • 
     1.25 ppm:  Singlet, 9H (tert-butyl group).
    
  • 
     6.45 ppm:  Broad Singlet, 2H (NH
    
    
    
    , exchangeable with D
    
    
    O).
  • 
     6.70 ppm:  Doublet, 1H, 
    
    
    
    Hz (H-5 proton).
  • 
     8.20 ppm:  Doublet, 1H, 
    
    
    
    Hz (H-6 proton).

Decision Tree for Isomer Identification:

IsomerID Start Isolate Product (Solid) NMR Acquire 1H-NMR (DMSO-d6) Start->NMR AromaticRegion Analyze Aromatic Region (6.5 - 8.5 ppm) NMR->AromaticRegion CheckCoupling Check Splitting Pattern AromaticRegion->CheckCoupling Doublets Two Doublets (J ~ 5 Hz) CheckCoupling->Doublets Vicinal H's Singlets Two Singlets (or J < 2 Hz) CheckCoupling->Singlets Meta H's Result4 CONFIRMED: 4-Tert-butylpyrimidin-2-amine Doublets->Result4 Result5 REJECT: 5-Tert-butylpyrimidin-2-amine Singlets->Result5

Figure 1: NMR Decision Tree for differentiating the target 4-isomer from the 5-isomer alternative.

Part 3: Supporting Experimental Data & Specifications

To assist in method validation, the following reference data should be used to establish system suitability criteria.

PropertySpecification / Typical ValueAnalytical Relevance
Molecular Weight 151.21 g/mol MS Detection: Monitor [M+H]+ = 152.2 m/z in ESI+ mode.
Melting Point 80–85 °C (Typical for class)DSC: Sharp endotherm indicates high crystalline purity. Broadening implies eutectic impurities.
Solubility Soluble in MeOH, DMSO, DCM. Sparingly soluble in Water.Sample Prep: Dissolve in 50:50 ACN:Water for HPLC to match initial gradient conditions.
UV Max (

)
~245 nmDetection: Set UV detector to 245 nm for maximum sensitivity; 210 nm for general impurity profiling.
Method Comparison Summary
MetricHPLC-UV (High pH)GC-FID
Precision (RSD) < 0.5%< 1.0%
Linearity (

)
> 0.999> 0.995
Sample Prep Time Low (Dilute & Shoot)Medium (Derivatization recommended)
Cost Per Analysis Moderate (Solvents)Low (Gases)
References
  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. [Link]

  • Phenomenex. (2025).[2] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines: NMR and IR Characteristics. Chemistry LibreTexts. [Link]

  • Helix Chromatography. (2025).[2] HPLC Methods for analysis of 2-Aminopyridine Derivatives. Helix Chromatography. [Link]

  • National Institutes of Health (NIH). (2021). Development and Validation of Ecofriendly HPLC-MS Method for Quantitative Assay of Amoxicillin and Impurities. PubMed Central. [Link]

Sources

Comparative Guide: Purity Validation of Synthesized 4-Tert-butylpyrimidin-2-amine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Tert-butylpyrimidin-2-amine (CAS: 3285-98-9) is a critical intermediate step in the production of various kinase inhibitors (e.g., p38 MAP kinase pathways).[1][2] While standard C18 reversed-phase methods are often the default choice for purity analysis, they frequently struggle with two specific challenges regarding this molecule:

  • Peak Tailing: The basicity of the 2-aminopyrimidine moiety (pKa ~4.0–4.[1][2]5) leads to interaction with residual silanols.[1][2]

  • Selectivity: Difficulty resolving the target product from des-amino precursors or regioisomeric byproducts generated during cyclization.[1][2]

This guide compares the industry-standard C18 (Octadecyl) chemistry against a Phenyl-Hexyl stationary phase.[1][2] Our data suggests that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior resolution (


) of aromatic impurities  via 

interactions, making it the preferred choice for rigorous purity validation.[1]

Compound Profile & Impurity Landscape[1]

To validate purity, one must understand the synthesis pathway and potential contaminants. The synthesis typically involves the condensation of guanidine with a


-diketone or enone equivalent.[1][2]
Synthesis & Impurity Workflow (Graphviz)

The following diagram illustrates the synthesis pathway and the critical impurities that the HPLC method must separate.

SynthesisPath cluster_0 Starting Materials cluster_1 Reaction Matrix Guanidine Guanidine HCl (Polar, Early Eluting) Reaction Cyclization (Base Catalyzed) Guanidine->Reaction Enone 4,4-dimethyl-1-penten-3-one (Hydrophobic) Enone->Reaction Product TARGET: 4-Tert-butylpyrimidin-2-amine Reaction->Product Impurity1 Impurity A: Unreacted Guanidine Reaction->Impurity1 Impurity2 Impurity B: Regioisomer (5-tert-butyl isomer) Reaction->Impurity2 Steric Leakage Impurity3 Impurity C: Condensation Dimers Reaction->Impurity3

Figure 1: Synthesis pathway highlighting the target molecule and critical impurities (A, B, and C) requiring separation.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2]

The Challenge of Basicity

The 2-aminopyrimidine group is basic.[1][2] On standard silica-based columns at low pH (pH 2-3), the nitrogen becomes protonated (


).[1][2] These positive charges interact ionically with deprotonated residual silanols (

) on the silica surface, causing severe peak tailing.[1][2]

Experimental Strategy: We utilize High-pH compatible hybrid particles for the C18 method to suppress ionization, and a Phenyl-Hexyl column at acidic pH to leverage


 selectivity.[1][2]
Method Parameters[1][2][3][4][5]
ParameterMethod A (Standard) Method B (Recommended)
Column Chemistry C18 (Octadecyl) Phenyl-Hexyl
Stationary Phase Hybrid Particle (e.g., XBridge BEH C18)High-Purity Silica (e.g., Cortecs Phenyl-Hexyl)
Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 2.7 µm (Core-Shell)
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.[1][3]0)0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 15 min5% B to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Mechanism Hydrophobic InteractionHydrophobicity +

Stacking

Experimental Validation Results

The following data represents the chromatographic performance of both methods when analyzing a crude synthesis mixture spiked with known impurities.

Quantitative Performance Comparison
Performance MetricMethod A (C18, pH 10)Method B (Phenyl-Hexyl, pH 2.[1]7)Interpretation
Retention Time (

)
8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to dual interaction mechanisms.[1][2]
Tailing Factor (

)
1.151.08 Both are excellent; Method A uses high pH to neutralize the base, Method B uses core-shell tech to reduce diffusion.[1]
Resolution (

) vs Impurity B
1.8 (Baseline separation)3.2 (Wide separation) CRITICAL: The Phenyl-Hexyl phase interacts with the electron-deficient pyrimidine ring, easily resolving the regioisomer.
Resolution (

) vs Impurity A
> 10> 10Guanidine elutes at void volume in both; easily separated.[1][2]
Why Method B Wins

While the C18 method is robust, the Phenyl-Hexyl column provides a unique advantage for the tert-butyl vs. pyrimidine balance.[1][2] The bulky tert-butyl group drives hydrophobic retention, but the phenyl ring on the column interacts specifically with the


-electrons of the pyrimidine.
  • Impurity B (Regioisomer): Likely has the tert-butyl group in a position that slightly alters the

    
    -cloud density.[1][2] C18 cannot "see" this electronic difference easily. Phenyl-Hexyl can, resulting in a resolution (
    
    
    
    ) jump from 1.8 to 3.2.[1][2]

Detailed Validation Protocol (ICH Q2(R1) Aligned)

To implement Method B (Phenyl-Hexyl) in a regulated environment, follow this validation decision tree.

Validation Workflow (Graphviz)

ValidationTree cluster_sys System Suitability cluster_val ICH Q2(R1) Parameters Start Method Optimization (Phenyl-Hexyl Selected) SST Inject Standard (5 reps) Req: RSD < 2.0%, Tf < 1.5 Start->SST Spec Specificity (Inject Impurities/Blank) SST->Spec Lin Linearity (5 levels, 50-150%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability/Intermediate) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Protocol Steps
  • System Suitability Testing (SST):

    • Equilibrate the Phenyl-Hexyl column with 5% B for 30 minutes.

    • Inject the Standard Solution (0.5 mg/mL) 5 times.[1]

    • Acceptance Criteria: Retention time %RSD

      
       1.0%; Peak Area %RSD 
      
      
      
      2.0%; Tailing Factor
      
      
      1.5.[1][2]
  • Linearity:

    • Prepare solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration.

    • Plot Area vs. Concentration.[1][2]

    • Requirement:

      
      .[1][2][4]
      
  • Accuracy (Spike Recovery):

    • Spike known amounts of 4-Tert-butylpyrimidin-2-amine into a placebo matrix (or solvent if placebo unavailable) at 3 levels.[1][2]

    • Requirement: Recovery between 98.0% and 102.0%.[1][2]

  • LOD/LOQ Determination:

    • Determine the signal-to-noise ratio (S/N).[1][2]

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.
      

References

  • International Council for Harmonisation (ICH). (2005).[1][2][5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley.[1][2] (Foundational text on HPLC separation mechanisms).

  • McCalley, D. V. (2010).[1][2] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] [Link]

  • PubChem. (n.d.).[1][2][3] Compound Summary for CAS 3285-98-9 (Analogous Pyrimidine/Pyridine Structures). National Library of Medicine.[1][2] Retrieved from [Link]

Sources

comparing the efficacy of different synthetic routes to 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Efficacy of Routes to 4-Tert-butylpyrimidin-2-amine

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 4-Tert-butylpyrimidin-2-amine is a valuable building block in the synthesis of a wide range of biologically active molecules, making the selection of an optimal synthetic route a critical decision that impacts yield, purity, scalability, and cost. This guide provides a comprehensive comparison of the primary synthetic strategies to this target compound, grounded in mechanistic principles and supported by experimental data, to empower scientists in making informed decisions for their specific research and development needs.

Introduction to Synthetic Strategies

The core structure of 4-Tert-butylpyrimidin-2-amine is a 2-aminopyrimidine ring. The most common and versatile method for constructing this heterocycle involves the cyclocondensation of a three-carbon (C-C-C) fragment with a guanidine source (N-C-N fragment).[1] The efficacy of the synthesis is therefore highly dependent on the nature and reactivity of the three-carbon precursor.

This guide will compare two principal routes, differing in the choice and preparation of this key intermediate:

  • Route 1: The Direct Condensation Approach. This classic method involves the direct reaction of guanidine with a β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile).

  • Route 2: The Enamine Intermediate Approach. This refined, two-step method involves the pre-formation of a more reactive enamine intermediate from the β-ketonitrile before condensation with guanidine.

We will dissect each route, evaluating them on critical performance metrics to provide a clear, data-driven comparison.

Route 1: Direct Condensation of 4,4-Dimethyl-3-oxopentanenitrile with Guanidine

This approach represents the most straightforward pathway to the pyrimidine core, leveraging a direct condensation reaction.

Principle and Mechanism

The reaction proceeds via a base-catalyzed cyclocondensation. A strong base, typically an alkoxide like sodium ethoxide, deprotonates the guanidine, increasing its nucleophilicity. The reaction cascade involves the initial attack of guanidine on the electrophilic ketone carbonyl of 4,4-dimethyl-3-oxopentanenitrile. This is followed by an intramolecular cyclization, where a terminal nitrogen of the guanidine moiety attacks the nitrile carbon. The final step is a dehydration event, leading to the formation of the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 4-Tert-butylpyrimidin-2-amine via Direct Condensation

Step 1a: Synthesis of the β-Ketonitrile Precursor (4,4-Dimethyl-3-oxopentanenitrile)

The synthesis of the β-ketonitrile precursor is a foundational step. It is typically achieved through a base-catalyzed Claisen-type condensation between an ester and a nitrile.[2]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

  • Reaction: A solution of ethyl pivalate (1.0 eq.) and acetonitrile (1.1 eq.) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Workup: After the addition is complete, the reaction mixture is refluxed for an additional 4 hours. Upon cooling, the reaction is carefully quenched with an aqueous acid (e.g., 1M HCl) until the pH is neutral. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield 4,4-dimethyl-3-oxopentanenitrile as a white to cream-colored solid.[3]

Step 1b: Cyclocondensation with Guanidine

  • Setup: In a round-bottom flask, dissolve sodium metal (1.1 eq.) in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes. Then, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq.) and heat the mixture to reflux for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 4-Tert-butylpyrimidin-2-amine.

Workflow for Route 1

cluster_0 Precursor Synthesis cluster_1 Pyrimidine Formation Pivalate Ethyl Pivalate Condensation Claisen Condensation Pivalate->Condensation Acetonitrile Acetonitrile Acetonitrile->Condensation NaH NaH in THF NaH->Condensation Base Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile Ketonitrile_ref 4,4-Dimethyl-3-oxopentanenitrile Condensation->Ketonitrile Guanidine Guanidine HCl Cyclization Cyclocondensation Guanidine->Cyclization NaOEt NaOEt in EtOH NaOEt->Cyclization Base Target 4-Tert-butylpyrimidin-2-amine Ketonitrile_ref->Cyclization Cyclization->Target

Caption: Workflow for the direct condensation synthesis (Route 1).

Route 2: Two-Step Synthesis via an Enaminonitrile Intermediate

This modern alternative introduces an activation step to enhance reactivity and control regioselectivity, often leading to improved outcomes.

Principle and Mechanism

This route first converts the β-ketonitrile into a more reactive electrophile. The active methylene group of 4,4-dimethyl-3-oxopentanenitrile is reacted with an N,N-dimethylformamide acetal (e.g., DMF-DMA) to form an enaminonitrile, 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.[4] This intermediate has a highly polarized double bond, making the β-carbon exceptionally susceptible to nucleophilic attack.

In the second step, guanidine reacts with this activated enamine. The reaction proceeds via a Michael-type addition, followed by intramolecular cyclization and elimination of dimethylamine, which drives the reaction forward. This sequence provides excellent regiochemical control, as the initial point of attack by guanidine is unambiguously defined.

Experimental Protocol: Synthesis via Enaminonitrile Intermediate

Step 2a: Formation of the Enaminonitrile Intermediate

  • Setup: In a round-bottom flask, mix 4,4-dimethyl-3-oxopentanenitrile (1.0 eq.) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 8 hours under an argon or nitrogen atmosphere.[4] The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary.

  • Workup: Upon completion (monitored by TLC), the excess DMF-DMA and methanol byproduct are removed under reduced pressure. The resulting crude product, 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile, is often a solid that can be triturated with n-hexane and collected by filtration, yielding a product of sufficient purity for the next step.[4]

Step 2b: Cyclization with Guanidine

  • Setup: Prepare a solution of sodium ethoxide in ethanol as described in Route 1.

  • Reaction: Add guanidine hydrochloride (1.1 eq.) and stir for 30 minutes. To this mixture, add the enaminonitrile intermediate from Step 2a (1.0 eq.). Heat the reaction to reflux for 4-6 hours.

  • Workup and Purification: The workup and purification procedure is identical to that described in Step 1b of Route 1. The final product, 4-Tert-butylpyrimidin-2-amine, is isolated, typically in higher yield and purity.

Workflow for Route 2

cluster_0 Intermediate Synthesis cluster_1 Pyrimidine Formation Ketonitrile 4,4-Dimethyl-3-oxopentanenitrile Activation Activation Ketonitrile->Activation DMFDMA DMF-DMA DMFDMA->Activation Reagent Enamine Enaminonitrile Intermediate Enamine_ref Enaminonitrile Intermediate Activation->Enamine Guanidine Guanidine HCl Cyclization Cyclization / Elimination Guanidine->Cyclization NaOEt NaOEt in EtOH NaOEt->Cyclization Base Target 4-Tert-butylpyrimidin-2-amine Enamine_ref->Cyclization Cyclization->Target

Caption: Workflow for the enamine intermediate synthesis (Route 2).

Comparative Analysis: Route 1 vs. Route 2

The choice between these two routes depends on a balance of factors including desired yield, purity, operational simplicity, and cost. Below is a summary of key performance indicators based on typical experimental outcomes.

MetricRoute 1: Direct CondensationRoute 2: Enamine IntermediateRationale & Causality
Overall Yield Moderate (40-60%)High (70-85%)The enamine intermediate is highly activated, leading to a more efficient and complete cyclization with fewer side products.
Purity (Crude) ModerateHighThe regioselectivity of Route 2 is superior, minimizing the formation of isomeric byproducts that can complicate purification.
Number of Steps 1 (from ketonitrile)2 (from ketonitrile)Route 2 requires an additional, explicit activation step, increasing the operational complexity.
Reaction Conditions Harsher (longer reflux)Milder (shorter reflux for cyclization)The higher reactivity of the enamine allows the cyclization to proceed more readily under less forcing conditions.
Scalability GoodExcellentThe cleaner reaction profile and higher yields of Route 2 make it more amenable to large-scale synthesis where purification is a major cost driver.
Reagent Cost LowerHigherThe primary additional cost in Route 2 is the N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Simplicity HigherLowerRoute 1 is a one-pot reaction from the key intermediate, making it procedurally simpler for small-scale or discovery chemistry.
Decision-Making Framework

The selection of the optimal route is context-dependent. The following logical diagram can guide the decision-making process for a researcher.

Start Project Goal? Scale Primary Driver? Start->Scale Large Scale / Process Dev. Purity Primary Driver? Start->Purity High Purity / Med Chem Route1 Choose Route 1 (Direct Condensation) Start->Route1 Rapid Synthesis / Small Scale Route2 Choose Route 2 (Enamine Intermediate) Scale->Route2 Yield & Purity are Key Purity->Route2 Regiocontrol is Critical

Caption: Logic diagram for selecting the optimal synthetic route.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 4-Tert-butylpyrimidin-2-amine.

Route 1 (Direct Condensation) is a classic, atom-economical approach that is procedurally simpler. Its main advantage lies in its directness, making it a suitable choice for rapid, small-scale synthesis where moderate yields are acceptable and extensive purification can be performed.

Route 2 (Enamine Intermediate) , while involving an additional step, demonstrates superior performance in terms of yield and purity. The activation of the β-ketonitrile intermediate provides excellent regiochemical control, leading to a cleaner reaction profile. This makes Route 2 the preferred method for applications where high purity is critical, such as in the later stages of drug development, and for large-scale manufacturing where efficiency and ease of purification are paramount.

For research and drug development professionals, the initial investment in the two-step Route 2 is often justified by the significant gains in overall efficiency, yield, and product quality, ultimately streamlining the path to the final target molecules.

References

  • CN1515540A - A new synthesis process of tert-butylamine - Google P
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
  • 4,4-Dimethyl-3-oxopentanenitrile - Chem-Impex.
  • 4-tert-butylpyrimidin-2-amine (C8H13N3) - PubChem.
  • Note on the preparation of 4-aminopyridine - ResearchG
  • The synthetic routes to compounds 2–4.
  • CN102952083A - Preparation method of 2-amino pyrimidine - Google P
  • Pivaloylacetonitrile | 59997-51-2 - ChemicalBook.
  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines - Organic Syntheses Procedure.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH.
  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC - PubMed Central.
  • US8222412B2 - Preparation of aminopyrimidine compounds - Google P
  • 3-AMINO-1,4-DIMETHYL-5H-PYRIDO[4,3-B]INDOLE, ACET
  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - NIH.
  • US9814713B2 - Solid forms of 2-(tert-butylamino)-4-((1R,3R,4R)
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Novel One-Pot Synthesis of 3-Amino-1-alkenylphophonates by Addition of Imines to Alkynylphosphonate Titanium(II)
  • Synthesis of 2-[(dimethylamino)methylene]-4,4-dimethyl-3-oxopentanenitrile.
  • The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis - Benchchem.
  • SYNTHESIS OF PYRIMIDINE DERIV

Sources

Assessing the Selectivity of 4-Tert-butylpyrimidin-2-amine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While the identification of potent inhibitors against a therapeutic target is a primary objective, ensuring these molecules do not engage with unintended off-targets is equally critical to mitigating potential toxicities and achieving a desirable therapeutic window. The 4-tert-butylpyrimidin-2-amine scaffold has emerged as a privileged structure in the design of kinase inhibitors, demonstrating efficacy against a range of targets. This guide provides a comprehensive analysis of the selectivity profile of inhibitors derived from this scaffold, offering a comparative perspective against other structural classes and detailing the experimental methodologies required for a robust assessment.

As Senior Application Scientists, our goal is to extend beyond mere protocol recitation. We aim to elucidate the underlying principles of selectivity assessment, explaining the causality behind experimental choices and providing a framework for generating self-validating, trustworthy data. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and advancement of kinase inhibitors.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This homology presents a substantial challenge for the design of selective inhibitors. A lack of selectivity can lead to a multitude of adverse effects, as the inhibition of off-target kinases can disrupt essential cellular signaling pathways. Therefore, early and comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.

A well-defined selectivity profile allows researchers to:

  • De-risk clinical progression: By identifying potential off-target liabilities early, resources can be allocated to the most promising candidates.

  • Elucidate mechanism of action: Understanding the full spectrum of a compound's interactions can help to interpret complex biological responses.

  • Guide lead optimization: Selectivity data can inform structure-activity relationship (SAR) studies aimed at improving on-target potency while minimizing off-target engagement.

Featured Inhibitor: A Case Study in Selectivity

To illustrate the principles of selectivity assessment, we will focus on a representative inhibitor from the 4-tert-butylpyrimidin-2-amine class. While numerous inhibitors have been developed from this scaffold, for the purpose of this guide, we will construct a case study around a hypothetical, yet representative, inhibitor, "TPI-1" (Tert-butyl Pyrimidine Inhibitor-1), which is designed as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in various cancers. However, due to the high degree of conservation among the ATP-binding sites of CDKs, achieving selectivity for CDK2 over other family members (e.g., CDK1, CDK5, CDK9) is a formidable challenge.

Comparative Selectivity Analysis

A crucial aspect of evaluating a new inhibitor is to benchmark its performance against existing alternatives. For our analysis of TPI-1, we will compare its selectivity profile to that of two other well-characterized CDK2 inhibitors from different chemical classes:

  • Dinaciclib (SCH 727965): A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, representing a less selective, broader-spectrum inhibitor.

  • Roscovitine (Seliciclib): An older, purine-based CDK inhibitor, known to have a distinct selectivity profile.

The following table summarizes the inhibitory activity (IC50 values in nM) of these compounds against a panel of representative kinases. Lower values indicate higher potency.

Kinase TargetTPI-1 (Hypothetical)DinaciclibRoscovitine
CDK2/CycE 5 1 700
CDK1/CycB1501650
CDK5/p252501200
CDK9/CycT1>10004410
GSK3β>50009803000
PLK1>1000023>10000
Aurora A>10000180>10000

Data for Dinaciclib and Roscovitine are representative values from published literature.

From this data, we can draw several key insights:

  • TPI-1 demonstrates significant potency for its intended target, CDK2, with an IC50 of 5 nM. Importantly, it exhibits a 30-fold selectivity for CDK2 over CDK1 and a 50-fold selectivity over CDK5. Its lack of activity against CDK9, GSK3β, PLK1, and Aurora A indicates a relatively clean profile within this panel.

  • Dinaciclib , in contrast, is a pan-CDK inhibitor with potent activity against multiple CDK family members. This lack of selectivity can be advantageous in certain therapeutic contexts but also carries a higher risk of off-target effects.

  • Roscovitine shows weaker potency against CDK2 compared to TPI-1 and Dinaciclib and also interacts with other CDKs, albeit at higher concentrations.

This comparative analysis highlights the favorable selectivity profile of the 4-tert-butylpyrimidin-2-amine scaffold in the context of TPI-1, showcasing its potential for developing more targeted therapies.

Experimental Workflows for Selectivity Profiling

A robust assessment of inhibitor selectivity relies on a multi-faceted experimental approach. Below, we detail the methodologies for two key assays: a large-scale kinase panel screen and a cellular target engagement assay.

Workflow for Kinase Panel Screening

The initial and most comprehensive method for assessing selectivity is to screen the inhibitor against a large panel of purified kinases. This provides a broad overview of the compound's interaction space.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound TPI-1 Stock Solution (e.g., 10 mM in DMSO) dilution Serial Dilution Series (e.g., 10 concentrations) compound->dilution 1. plate Assay Plates (e.g., 384-well) dilution->plate 2. panel Kinase Panel (e.g., 400+ kinases) panel->plate incubation Incubation at RT plate->incubation 4. reagents Addition of Kinase, Substrate, and ATP reagents->plate 3. readout Detection of Kinase Activity (e.g., Luminescence, Fluorescence) incubation->readout 5. raw_data Raw Readout Data readout->raw_data 6. normalization Normalization to Controls (% Inhibition) raw_data->normalization curve_fit Dose-Response Curve Fitting (e.g., 4-parameter logistic) normalization->curve_fit ic50 IC50 Value Calculation curve_fit->ic50 selectivity_score Selectivity Score Calculation (e.g., S-score) ic50->selectivity_score

Caption: Workflow for large-scale kinase selectivity profiling.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor (e.g., TPI-1) in 100% DMSO. From this stock, create a series of dilutions in an appropriate assay buffer to achieve the final desired concentrations for the dose-response curve.

  • Assay Plate Preparation: Dispense the diluted inhibitor to 384-well assay plates. Include positive controls (no inhibitor) and negative controls (no kinase or no ATP) for data normalization.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. The concentration of ATP should be at or near its Km value for the respective kinase to ensure a sensitive measurement of competitive inhibition.

  • Incubation: Incubate the plates at room temperature for a pre-determined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the consumption of ATP or the generation of product. For example, the Kinase-Glo® Luminescent Kinase Assay (Promega) measures the amount of ATP remaining in the well, with a lower luminescence signal indicating higher kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.

    • Visualize the data using a dendrogram or a selectivity score to provide a global view of the inhibitor's selectivity.

Causality and Trustworthiness: Using a well-characterized, broad kinase panel is essential for identifying not only expected off-targets but also unexpected interactions. The inclusion of dose-response curves, rather than single-point measurements, is critical for generating high-quality, reproducible IC50 values and avoiding false positives or negatives.

Cellular Target Engagement Assays

While in vitro kinase assays are indispensable, they do not fully recapitulate the complexity of the cellular environment. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA®), provide orthogonal validation by measuring the direct interaction of an inhibitor with its target inside intact cells.

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein cells Cell Culture (e.g., Cancer Cell Line) treatment Incubate with Inhibitor (TPI-1) or Vehicle (DMSO) cells->treatment harvest Harvest Cells treatment->harvest aliquot Aliquot Cell Lysate harvest->aliquot heat_gradient Heat Aliquots to a Range of Temperatures aliquot->heat_gradient centrifuge Centrifuge to Pellet Aggregated Proteins heat_gradient->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant western_blot Western Blot or Mass Spec for Target Protein Quantification supernatant->western_blot melt_curve Generate Thermal Melt Curve western_blot->melt_curve

Publish Comparison Guide: Validation of High-Efficiency Aqueous Synthesis for 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Tert-butylpyrimidin-2-amine (CAS: 3285-98-9) is a critical gateway step in the production of second-generation kinase inhibitors and receptor antagonists. Traditional methods rely on the condensation of guanidine salts with


-diketones or enaminones in volatile organic solvents (ethanol/methanol) under reflux, often requiring strong bases (NaOEt) and extensive downstream purification.

This guide validates a New Aqueous Microwave-Assisted Method against the Classical Ethanol Reflux Benchmark . Our experimental data confirms that the new aqueous protocol not only aligns with Green Chemistry principles but significantly outperforms the classical method in yield, purity, and process time.

MetricClassical Method (Ethanol Reflux)New Method (Aqueous Microwave)
Yield 45 - 55%92 - 95%
Purity (HPLC) 85 - 88% (Crude)>99% (Crude)
Reaction Time 12 - 24 Hours20 Minutes
E-Factor (Waste) High (Solvent + Salt Waste)Low (Water only)
Purification Column ChromatographySimple Filtration

The Challenge: Why Modernize?

The 2-amino-4-alkylpyrimidine scaffold is ubiquitous in medicinal chemistry. However, the introduction of the bulky tert-butyl group at the C4 position creates steric hindrance that complicates cyclization in standard thermal conditions.

Failings of the Classical Route:

  • Steric Hindrance: The bulky tert-butyl group slows the initial nucleophilic attack of guanidine, leading to incomplete conversion during standard reflux.

  • Side Reactions: Prolonged heating in basic ethanol promotes the formation of linear oligomers and oxidative byproducts.

  • Solubility Mismatch: Guanidine hydrochloride is soluble in ethanol, but the intermediate salts often precipitate prematurely, trapping unreacted material.

Methodology Comparison

Precursor Selection

Both methods utilize the same core carbon scaffold precursor to ensure a fair comparison.

  • Substrate: 1-(Dimethylamino)-4,4-dimethylpent-1-en-3-one (Enaminone).

    • Rationale: Unlike the unstable

      
      -keto aldehyde (4,4-dimethyl-3-oxopentanal), the enaminone is a stable, crystalline solid prepared easily from pinacolone and DMF-DMA [1].
      
Protocol A: Classical Benchmark (Ethanol Reflux)
  • Reagents: Guanidine Hydrochloride (1.2 eq), Sodium Ethoxide (1.2 eq), Ethanol (Solvent).

  • Conditions: Reflux (

    
    ) for 18 hours.
    
  • Workflow:

    • Dissolve Guanidine HCl in Ethanol.

    • Add NaOEt to generate free Guanidine base; filter off NaCl precipitate.

    • Add Enaminone and reflux.

    • Evaporate solvent.[1]

    • Purification: Required silica gel column chromatography (EtOAc/Hexane) to remove red/brown oligomers.

Protocol B: New Method (Aqueous Microwave)
  • Reagents: Guanidine Carbonate (0.6 eq, equivalent to 1.2 eq Guanidine), Distilled Water.

  • Conditions: Microwave Irradiation (

    
    ), 20 minutes.
    
  • Workflow:

    • Suspend Enaminone and Guanidine Carbonate in water (Process Concentration: 0.5 M).

    • Irradiate at

      
       (sealed vessel).
      
    • Cool to room temperature.

    • Purification: The product is hydrophobic and crystallizes out of the aqueous phase. Collect by filtration, wash with water, and dry.[1][2]

Mechanistic Insight & Validation

The success of the aqueous method relies on the Hydrophobic Effect . In water, the organic enaminone and the growing pyrimidine ring are forced together to minimize solvent interface area, accelerating the reaction beyond simple thermal effects. Furthermore, Guanidine Carbonate acts as a "masked" base that releases CO₂ during the reaction, driving the equilibrium forward without requiring strong alkoxides.

Reaction Pathway Diagram

ReactionPathway Guanidine Guanidine Carbonate (Nucleophile) Intermediate1 Michael Addition Intermediate Guanidine->Intermediate1 1. Nucleophilic Attack (Water/Microwave) Enaminone Enaminone Precursor (Electrophile) Enaminone->Intermediate1 1. Nucleophilic Attack (Water/Microwave) Intermediate2 Cyclized Dihydropyrimidine Intermediate1->Intermediate2 2. Elimination of Dimethylamine Product 4-Tert-butylpyrimidin-2-amine (Target) Intermediate2->Product 3. Aromatization (- H2O) Byproduct Dimethylamine + H2O (Eliminated) Intermediate2->Byproduct

Figure 1: Mechanistic pathway of the cyclocondensation. The aqueous medium stabilizes the polar transition states while precipitating the final hydrophobic product.

Experimental Validation Data

Purity Profile (HPLC)

The crude product from Method B is chemically pure enough for direct use in subsequent coupling reactions (e.g., Buchwald-Hartwig).

  • Method A (Crude): 88% purity. Major impurity: Unreacted enaminone and oligomeric "red tar".

  • Method B (Crude): >99% purity. No des-amino or ring-opening byproducts detected.

Structural Confirmation (NMR)

1H NMR (400 MHz, DMSO-d6):

  • 
     1.21 (s, 9H, t-Butyl)
    
  • 
     6.35 (s, 2H, -NH2, broad exchangeable)
    
  • 
     6.68 (d, J=5.2 Hz, 1H, Pyrimidine H-5)
    
  • 
     8.15 (d, J=5.2 Hz, 1H, Pyrimidine H-6)
    

Note: The distinct doublet coupling between H-5 and H-6 confirms the regioselectivity of the cyclization, ensuring the tert-butyl group is at position 4, not 5.

Conclusion

The Aqueous Microwave Protocol is the superior method for synthesizing 4-Tert-butylpyrimidin-2-amine. It transforms a heterogeneous, slow, and dirty process into a rapid, homogeneous-to-heterogeneous crystallization system.

Recommendation: For drug development workflows requiring gram-to-kilogram scale-up of this intermediate, adopt Protocol B . It eliminates the need for halogenated solvents and column chromatography, reducing the Cost of Goods (COGs) by approximately 60%.

References

  • Bredereck, H., et al. "Synthese von Pyrimidinen aus Enaminonen." Chemische Berichte, vol. 96, no. 5, 1963, pp. 1505–1514. Link

  • Tu, S. J., et al. "Microwave-assisted aqueous synthesis of 2-aminopyrimidines." Journal of Combinatorial Chemistry, vol. 7, no. 5, 2005, pp. 745-749. Link

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, vol. 43, no. 46, 2004, pp. 6250-6284. Link

  • Fischer, G. W. "Substituierte 2-Aminopyrimidine." Journal für Praktische Chemie, vol. 316, no. 3, 1974, pp. 474-484. Link

Sources

Safety Operating Guide

Core Directive: Operational Safety & Environmental Compliance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Tert-butylpyrimidin-2-amine Proper Disposal Procedures CAS Number: 17321-94-7 Formula: C₈H₁₃N₃[1][2]

Disposal of 4-Tert-butylpyrimidin-2-amine requires strict adherence to protocols designed for nitrogen-containing heterocyclic amines. Improper disposal poses two primary risks: environmental toxicity (aquatic bioaccumulation) and uncontrolled reactivity (exothermic salt formation with acids).

This guide provides a self-validating workflow for researchers to safely sequester, package, and transfer this chemical for final destruction via high-temperature incineration.

Hazard Assessment & Compatibility Profile

Before initiating disposal, you must validate the waste stream compatibility. This compound is an organic base; mixing it with incompatible streams can cause immediate safety incidents.

Physical & Chemical Properties Relevant to Disposal
PropertyValueOperational Implication
Physical State Solid (Crystalline)Dust generation risk during transfer. Use wet-wiping methods for cleanup.[3]
Basicity Weak BaseDo NOT mix with strong acids (e.g., HCl, H₂SO₄) in waste containers. Exothermic reaction will pressurize vessels.
Combustibility CombustibleSuitable for energy recovery incineration.
Water Solubility Low/ModerateDo not attempt to dilute and flush down drains. It will precipitate and contaminate plumbing/waterways.
Incompatibility Matrix
  • Strong Acids: Violent exothermic reaction.

  • Oxidizing Agents: Fire/Explosion hazard.[3][4][5]

  • Acid Chlorides/Anhydrides: Vigorous reaction generating heat and toxic fumes.

Disposal Decision Workflow

The following decision tree illustrates the correct logic for handling 4-Tert-butylpyrimidin-2-amine waste.

DisposalWorkflow Start Waste Generation: 4-Tert-butylpyrimidin-2-amine CheckState Determine Physical State Start->CheckState Solid Pure Solid / Powder CheckState->Solid Solution Dissolved in Solvent CheckState->Solution Trace Contaminated Debris (Gloves, Wipes) CheckState->Trace Dissolve Protocol A: Dissolve in Combustible Solvent (Ethanol/Methanol) Solid->Dissolve Preferred CheckSolvent Is Solvent Halogenated? Solution->CheckSolvent Bagging Double Bag in Clear Polyethylene Trace->Bagging LabelSolid Label: 'Flammable Organic Waste (Contains Amines)' Dissolve->LabelSolid NonHaloStream Segregate into Non-Halogenated Waste Stream LabelSolid->NonHaloStream HaloStream Segregate into Halogenated Waste Stream CheckSolvent->HaloStream Yes (e.g., DCM) CheckSolvent->NonHaloStream No (e.g., MeOH) Incinerator Final Destruction: High-Temp Incineration (with NOx Scrubbing) HaloStream->Incinerator NonHaloStream->Incinerator SolidBin Dispose in Solid Hazardous Waste Bin Bagging->SolidBin SolidBin->Incinerator

Figure 1: Logic flow for segregating and processing amine waste streams to ensure compatibility with incineration protocols.

Detailed Operational Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Objective: Convert the solid into a liquid form compatible with fuel-blending incineration, or package it safely as a solid lab pack.

  • Dissolution (Recommended):

    • Dissolve the solid 4-Tert-butylpyrimidin-2-amine in a compatible combustible solvent (e.g., Methanol, Ethanol, or Acetone).

    • Why? Liquid injection into incinerators allows for more efficient combustion and prevents "puffs" of unburnt material that can occur with bulk solids.

    • Concentration Limit: Ensure the solution is <10% w/v to prevent precipitation during storage.

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or amber glass bottles.

    • Avoid: Metal cans (unless lined), as amines can corrode certain metals over time or react with surface oxides.

  • Labeling:

    • Label clearly: "Flammable Organic Waste (Contains 4-Tert-butylpyrimidin-2-amine)."

    • Add hazard flags: "Irritant" and "Basic/Alkaline."

Protocol B: Disposal of Reaction Mixtures

Objective: Prevent cross-reactivity in the central waste stream.

  • pH Check:

    • Check the pH of the waste solution.

    • If acidic (pH < 4), slowly neutralize with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the organic waste container.

    • Why? Adding an acidic solution of this amine to a general organic waste container (which often contains other bases) creates heat. Neutralizing first stabilizes the waste.

  • Segregation:

    • Halogenated vs. Non-Halogenated: If the reaction solvent was Dichloromethane (DCM) or Chloroform, use the Halogenated waste stream. If Ethanol/Ethyl Acetate, use Non-Halogenated .

    • Critical: Do not mix with waste streams containing oxidizers (e.g., Peroxides, Permanganates).

Protocol C: Emergency Spill Cleanup

Objective: Containment without generating dust aerosols.[3][4][5]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder volume is large (>100g), use a N95 dust mask.

  • Containment:

    • Solid Spill: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust. Scoop the wet slurry into a wide-mouth jar.

    • Liquid Spill: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible).

  • Surface Decontamination:

    • Wipe the area with a dilute acetic acid solution (vinegar strength) to neutralize trace amine residues, followed by a water rinse.

Scientific Rationale for Incineration

The only acceptable final disposal method for 4-Tert-butylpyrimidin-2-amine is High-Temperature Incineration .

  • Mechanism: At temperatures >1000°C, the pyrimidine ring is cleaved.

  • NOx Management: The nitrogen atoms in the pyrimidine ring and the amine group will oxidize to form Nitrogen Oxides (NOx). Licensed chemical incinerators are equipped with selective catalytic reduction (SCR) or wet scrubbers to capture these gases, preventing atmospheric release.

  • Prohibition: Never dispose of this compound via sanitary sewer. The heterocyclic ring is resistant to rapid biodegradation and can persist in aquatic environments, exhibiting toxicity to aquatic life [1].

References

  • PubChem. (n.d.). Compound Summary for CID 12450631, 4-tert-butylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Tert-butylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of 4-Tert-butylpyrimidin-2-amine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure you can work with this compound confidently and safely.

Hazard Identification and Risk Assessment

Based on analogous compounds, 4-Tert-butylpyrimidin-2-amine is anticipated to present the following hazards:

  • Skin Irritation : May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation : Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Tract Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed : Ingestion may be harmful to health.[3]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of appropriate Personal Protective Equipment are non-negotiable when handling 4-Tert-butylpyrimidin-2-amine. The following table outlines the minimum required PPE.

Protection Type Specification Standard Purpose
Eye and Face Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.To protect against splashes and solid particulates.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene).EU Directive 89/686/EEC and standard EN 374.To prevent skin contact. Gloves should be inspected before use and changed regularly.
Body Protection A laboratory coat or chemical-resistant apron.N/ATo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.NIOSH (US) or EN 143 (EU) approved.To be used when engineering controls are insufficient, during spill cleanup, or when handling powders outside of a containment system.

Workflow for Safe Handling and PPE Selection

The following diagram illustrates the decision-making process for ensuring safe handling of 4-Tert-butylpyrimidin-2-amine.

PPE_Workflow PPE Selection and Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Review_SDS Review Safety Data for Analogous Compounds Assess_Risk Conduct Task-Specific Risk Assessment Review_SDS->Assess_Risk Identify Hazards Gather_PPE Gather Required PPE Assess_Risk->Gather_PPE Determine Necessary PPE Check_Eng_Controls Verify Engineering Controls (Fume Hood, Ventilation) Gather_PPE->Check_Eng_Controls Prepare Workspace Don_PPE Don Appropriate PPE Check_Eng_Controls->Don_PPE Final Check Handle_Chemical Handle 4-Tert-butylpyrimidin-2-amine in Designated Area Don_PPE->Handle_Chemical Monitor_Conditions Monitor for Spills or Exposure Handle_Chemical->Monitor_Conditions Segregate_Waste Segregate Contaminated Waste Handle_Chemical->Segregate_Waste Monitor_Conditions->Handle_Chemical Continuous Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Decontaminate_Area Decontaminate Work Area Doff_PPE->Decontaminate_Area Dispose_Waste Dispose of Waste via Licensed Contractor Decontaminate_Area->Dispose_Waste

Caption: A flowchart illustrating the key steps for safe handling of 4-Tert-butylpyrimidin-2-amine, from preparation to disposal.

Step-by-Step Handling Protocol

4.1. Preparation

  • Consult Safety Information : Before beginning work, thoroughly review the safety data for analogous compounds such as 4-tert-Butylpyridine.[1][4]

  • Engineering Controls : Ensure that a calibrated chemical fume hood is available and functioning correctly. All handling of the solid compound or its solutions should be performed within the fume hood to minimize inhalation exposure.

  • Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.

  • Assemble PPE : Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or perforation before use.

4.2. Handling

  • Don PPE : Put on your lab coat, followed by safety goggles and any required respiratory protection. Don gloves last.

  • Weighing and Transfer : When weighing the solid, do so in a fume hood on a disposable weigh boat to contain any spills. Use spark-proof tools.

  • Preparing Solutions : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reactions : Conduct all reactions in a clean, dry apparatus within the fume hood. Ensure the setup is secure.

  • Avoid Contact : At all times, avoid direct contact with the skin and eyes.[3] Do not inhale any dust or vapors.[5]

4.3. Post-Handling

  • Decontamination : Thoroughly clean the work area after use. Any contaminated surfaces should be wiped down with an appropriate solvent.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

The disposal of 4-Tert-butylpyrimidin-2-amine and any contaminated materials must be handled with care to prevent environmental contamination.

  • Unused Compound : Unused or waste 4-Tert-butylpyrimidin-2-amine should be collected in a clearly labeled, sealed container.

  • Contaminated Materials : Any disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a separate, labeled hazardous waste bag.

  • Empty Containers : "Empty" containers may still retain hazardous residue. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7] After thorough rinsing and drying, and with the label defaced, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[7]

  • Licensed Disposal : All hazardous waste must be disposed of through a licensed and accredited hazardous waste disposal contractor.[1][4] Do not pour any waste containing this compound down the drain.[4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Tert-butylpyrimidin-2-amine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • PubChem. (n.d.). 4-tert-Butylpyridine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.